molecular formula C8H6BrNO2 B8691756 1-bromo-2-[(1E)-2-nitroethenyl]benzene

1-bromo-2-[(1E)-2-nitroethenyl]benzene

Cat. No.: B8691756
M. Wt: 228.04 g/mol
InChI Key: QKFDNZXJABSGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-[(1E)-2-nitroethenyl]benzene (CAS 155988-33-3) is a halogenated nitroolefin that serves as a versatile and electron-deficient building block in organic synthesis . This compound, also known as (E)-2-Bromo-β-nitrostyrene, is characterized as a solid with a melting point of 82-86 °C . Its molecular structure features a distinct dihedral angle between the benzene ring and the nitro group, and the crystal packing is stabilized by short intermolecular Br···O contacts, which can influence its reactivity and physical properties . As a functionalized nitroolefin, it is designed for facile 1,4-addition (Michael addition) reactions, opening routes to valuable C-C, C-N, and C-O bond-forming transformations for constructing complex molecules . Researchers utilize this compound in the development of novel chemical entities and as a key intermediate in the synthesis of more specialized compounds . It is recommended to store this product under an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

1-bromo-2-(2-nitroethenyl)benzene

InChI

InChI=1S/C8H6BrNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H

InChI Key

QKFDNZXJABSGIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])Br

Origin of Product

United States
Foundational & Exploratory

A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-bromo-2-[(1E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 1-bromo-2-[(1E)-2-nitroethenyl]benzene, a substituted styrene derivative with potential applications in organic synthesis. By dissecting the influence of the bromo and nitroethenyl substituents on the chemical environment of each nucleus, we offer a detailed interpretation of the anticipated chemical shifts and coupling constants. This document serves as a predictive reference for researchers working with this compound or structurally related analogues, providing a foundational understanding of its spectral characteristics.

Introduction: Structural Context and Spectroscopic Importance

1-bromo-2-[(1E)-2-nitroethenyl]benzene is a molecule of interest due to the synthetic versatility of its functional groups. The nitro-olefin moiety is a well-known Michael acceptor and participates in various C-C and C-X bond-forming reactions, while the bromo-aromatic group is amenable to a wide array of cross-coupling reactions.[1] Accurate structural confirmation is the bedrock of chemical synthesis and drug development, and NMR spectroscopy provides the most detailed atomic-level insight into molecular architecture in the solution state.

This guide will deconstruct the expected ¹H and ¹³C NMR spectra by analyzing the electronic effects of the substituents. The electron-withdrawing nature of both the bromine atom (via induction) and the (1E)-2-nitroethenyl group (via induction and resonance) significantly influences the electron density distribution across the molecule, leading to predictable patterns in the NMR spectrum.[2]

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and vinylic protons. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups generally causing a downfield shift (to a higher ppm value).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1-bromo-2-[(1E)-2-nitroethenyl]benzene in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-α (vinylic)~8.3 - 8.1Doublet (d)Jαβ ≈ 13.5 Hz
H-β (vinylic)~7.9 - 7.7Doublet (d)Jβα ≈ 13.5 Hz
H-3~7.8 - 7.6Doublet (d)J₃₄ ≈ 8.0 Hz
H-6~7.7 - 7.5Doublet of doublets (dd)J₆₅ ≈ 8.0 Hz, J₆₄ ≈ 1.5 Hz
H-4~7.5 - 7.3Triplet of doublets (td)J₄₃ ≈ J₄₅ ≈ 8.0 Hz, J₄₆ ≈ 1.5 Hz
H-5~7.4 - 7.2Triplet (t)J₅₄ ≈ J₅₆ ≈ 8.0 Hz
Rationale for Vinylic Proton Assignments
  • H-α and H-β: The two vinylic protons, H-α and H-β, are part of a trans-configured double bond, as indicated by the (1E) stereochemistry. This trans relationship is expected to result in a large vicinal coupling constant (³JHαHβ) in the range of 11-18 Hz.[3][4] For β-nitrostyrenes, this value is typically around 13.5-13.7 Hz.[5][6]

  • The powerful electron-withdrawing effect of the adjacent nitro group (NO₂) strongly deshields H-β, however, the anisotropic effect of the benzene ring and the direct attachment to it results in H-α being shifted further downfield. In similar β-nitrostyrene systems, the vinylic protons resonate between 7.5 and 8.3 ppm.[6]

Rationale for Aromatic Proton Assignments
  • The aromatic region will display a complex pattern due to the ortho-disubstitution. The chemical shifts are governed by the combined inductive and resonance effects of the bromine atom and the nitroethenyl group.

  • H-6: This proton is ortho to the bromine atom. Halogens exert a deshielding inductive effect.[7] Therefore, H-6 is expected to be shifted downfield relative to unsubstituted benzene (7.36 ppm).

  • H-3: This proton is ortho to the electron-withdrawing nitroethenyl group, which will also cause a significant downfield shift.

  • H-4 and H-5: These protons are further from the substituents and are expected to appear at relatively higher fields (more shielded) compared to H-3 and H-6. Their multiplicities will arise from coupling to their neighbors. For instance, H-4 will be coupled to both H-3 and H-5 (³J, ortho-coupling, ~6-10 Hz) and potentially a smaller coupling to H-6 (⁴J, meta-coupling, ~2-4 Hz).[3]

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-bromo-2-[(1E)-2-nitroethenyl]benzene in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-ipso (C-Br)~125
C-ipso (C-vinyl)~133
C-3~134
C-4~129
C-5~132
C-6~128
C-α (vinylic)~140
C-β (vinylic)~137
Rationale for Carbon Assignments
  • Vinylic Carbons (C-α, C-β): Similar to the protons, the vinylic carbons are significantly affected by the nitro group. In various β-nitrostyrenes, these carbons typically resonate in the 137-140 ppm range.[5][6]

  • Aromatic Carbons:

    • C-1 (ipso-Br): The carbon directly attached to bromine (C-1) is expected to be shielded compared to the other substituted carbon due to the "heavy atom effect". For 1-bromo-2-nitrobenzene, this carbon appears around 125.7 ppm.[8]

    • C-2 (ipso-vinyl): The carbon bearing the vinyl substituent (C-2) will be deshielded. The chemical shifts of ortho-substituted styrenes show that ortho-substitution tends to reduce the deshielding effect of the vinyl group at C-1 of the ring.[9][10]

    • C-3 to C-6: The remaining aromatic carbons will have shifts influenced by their position relative to the two electron-withdrawing groups. Generally, carbons ortho and para to strong withdrawing groups are deshielded, while meta carbons are less affected.[2]

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for assigning the NMR signals to the molecular structure of 1-bromo-2-[(1E)-2-nitroethenyl]benzene.

G cluster_mol Molecular Structure cluster_nmr NMR Spectroscopy cluster_data Data Interpretation cluster_assign Final Assignment mol 1-bromo-2-[(1E)-2-nitroethenyl]benzene H1 1D ¹H NMR mol->H1 C13 1D ¹³C NMR mol->C13 COSY 2D COSY H1->COSY HSQC 2D HSQC/HMQC H1->HSQC shifts Chemical Shifts (δ) - Electronic Environment - Substituent Effects H1->shifts couplings Coupling Constants (J) - Connectivity (¹H-¹H) - Stereochemistry (trans) H1->couplings C13->HSQC C13->shifts correlations 2D Correlations - ¹H-¹H (COSY) - ¹H-¹³C (HSQC) COSY->correlations ¹H-¹H Neighbors HSQC->correlations Direct ¹H-¹³C Bonds assignment Confirm Structure - Proton Assignments - Carbon Assignments shifts->assignment couplings->assignment correlations->assignment

Caption: Workflow for NMR-based structural verification.

Hypothetical Experimental Protocol

To acquire high-quality NMR data for 1-bromo-2-[(1E)-2-nitroethenyl]benzene, the following protocol is recommended.

Objective: Obtain high-resolution 1D ¹H, 1D ¹³C, and 2D COSY and HSQC spectra.

Materials:

  • 1-bromo-2-[(1E)-2-nitroethenyl]benzene (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Pipettes and vial

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound into a clean, dry vial.

    • Add ~0.6 mL of CDCl₃ (with TMS) to the vial and gently swirl to dissolve the sample completely.

    • Transfer the solution into the NMR tube using a pipette. Ensure the sample height is adequate for the instrument's detector (typically ~4 cm).

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve high homogeneity, using the lock signal as a reference. Aim for a narrow, symmetrical peak shape for the TMS signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each carbon.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

    • Process the data and reference the spectrum using the CDCl₃ triplet (centered at 77.16 ppm).

  • 2D NMR Acquisition (Optional but Recommended):

    • COSY: Run a standard COSY experiment to establish proton-proton coupling networks. This will confirm which aromatic protons are adjacent.

    • HSQC/HMQC: Run a standard HSQC or HMQC experiment to determine one-bond proton-carbon correlations. This is crucial for unambiguously assigning the signals of carbons that have protons attached.

Conclusion

The analysis of ¹H and ¹³C NMR spectra is fundamental to the characterization of 1-bromo-2-[(1E)-2-nitroethenyl]benzene. The predicted chemical shifts and coupling constants presented in this guide are derived from established principles of substituent effects and data from analogous structures. The electron-withdrawing properties of the bromo and nitroethenyl groups result in a general downfield shift for most nuclei, with specific patterns arising from their ortho-disposition. The large trans-vinylic coupling constant serves as a key diagnostic feature. This comprehensive guide provides a solid predictive framework for researchers, enabling efficient and accurate interpretation of experimental NMR data for this versatile synthetic building block.

References

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Supporting Information for [Article Title]. (n.d.). ACS Publications. [Link]

  • Schraml, J. (2010). Synthesis and Characterization of 1,2-Disubstituted Vinylsilanes and Their Geometric Differentiation with 3J(29Si,1H)-Coupling Constants. Organometallics, 29(15), 3439-3446. [Link]

  • Reynolds, W. F., & Hamer, G. K. (1976). 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. Canadian Journal of Chemistry, 54(1), 1084-1093. [Link]

  • Pearson Education. (n.d.). Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. [Link]

  • 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. (n.d.). Canadian Science Publishing. [Link]

  • Yamada, H., Tsuno, Y., & Yukawa, Y. (1969). Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. Bulletin of the Chemical Society of Japan, 42(5), 1459-1465. [Link]

  • Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 39(8), 491-503. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). [Link]

  • Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

  • Zhao, P.-H., et al. (2011). 1-Bromo-2-[(E)-2-nitroethenyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3505. [Link]

  • Wikipedia. (n.d.). J-coupling. [Link]

  • Zhao, P.-H., et al. (2011). 1-Bromo-2-[(E)-2-nitro-ethen-yl]benzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3505. [Link]

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  • SpectraBase. (n.d.). 2,5-Dimethoxy-beta-nitrostyrene - Optional[1H NMR] - Chemical Shifts. [Link]

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  • Łapczuk-Krygier, A., & Ponikiewski, Ł. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4(1), 21-26. [Link]

  • Vitnik, Ž. J., et al. (2002). Effect of substituents on the 13C-NMR chemical shifts of 3-methylene-4-substituted-1,4-pentadienes. Part I. Journal of the Serbian Chemical Society, 67(12), 855-862. [Link]

  • Stoyanov, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4504. [Link]

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Crystallographic Data and Structural Mechanics of 1-Bromo-2-[(1E)-2-nitroethenyl]benzene: A Technical Guide for Advanced Synthesis and X-Ray Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

In the realm of rational drug design and advanced organic synthesis, halogenated β -nitrostyrenes serve as indispensable building blocks. Specifically, 1-bromo-2-[(1E)-2-nitroethenyl]benzene (commonly known as trans-2-bromo- β -nitrostyrene) is a highly reactive Michael acceptor and dienophile[1]. Its structural geometry and electron-withdrawing nitro group make it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including the antipsychotic agent Asenapine ()[2].

Understanding the solid-state conformation of this molecule is not merely an academic exercise; it is a prerequisite for predicting its reactivity, solubility profiles, and behavior in downstream catalytic cycles. This whitepaper dissects the crystallographic data of 1-bromo-2-[(1E)-2-nitroethenyl]benzene, explaining the causality behind its supramolecular assembly and providing a self-validating protocol for its synthesis and single-crystal growth.

Synthesis & Crystallization Protocol: A Self-Validating System

As an application scientist, I emphasize that successful crystal engineering begins in the reaction flask. The synthesis relies on a base-catalyzed Henry (nitroaldol) condensation, followed by a rigorously controlled dehydration step to ensure high stereoselectivity for the (E)-isomer ()[3].

Step-by-Step Methodology
  • Nucleophilic Addition (Henry Reaction): React 2-bromobenzaldehyde with nitromethane in the presence of a base catalyst. Causality: The base deprotonates nitromethane to form a highly nucleophilic nitronate ion, which subsequently attacks the electrophilic carbonyl carbon of the aldehyde to form a β -nitro alcohol intermediate.

  • Acidic Quench & Dehydration: Slowly add the reaction mixture to an aqueous 8M HCl solution. Causality: The choice of 8M HCl is not arbitrary. A strong acidic environment neutralizes the base catalyst and acts as a thermodynamic driver, forcing the rapid elimination of the β -hydroxyl group as water. This kinetically locks the molecule into the highly conjugated (E)-alkene geometry, preventing the formation of the less stable (Z)-isomer[3].

  • Primary Bulk Purification: Filter the crude precipitate and recrystallize from bulk ethanol. Validation: This step removes unreacted starting materials and oligomeric byproducts. The purity should be verified via TLC before proceeding to single-crystal growth.

  • Single-Crystal Growth via Antisolvent Diffusion: Dissolve the purified product in a minimal volume of dichloromethane (CH 2​ Cl 2​ ). Slowly diffuse n-hexane into the solution at room temperature. Causality: CH 2​ Cl 2​ provides excellent solubility, while n-hexane acts as a miscible antisolvent. The slow evaporation of the volatile CH 2​ Cl 2​ coupled with the gradual diffusion of n-hexane creates a highly controlled supersaturation gradient. This precise thermodynamic environment suppresses rapid precipitation, instead promoting the nucleation of high-quality, defect-free colourless prisms suitable for X-ray diffraction[3].

G A 2-Bromobenzaldehyde + Nitromethane B Base-Catalyzed Henry Reaction A->B Deprotonation C Acidic Quench (8M HCl) B->C Dehydration D Crude (E)-Alkene Precipitate C->D Filtration E Primary Recrystallization (Ethanol) D->E Bulk Purification F Solvent Exchange (CH2Cl2 / n-Hexane) E->F Dissolution G Slow Evaporation (Controlled Supersaturation) F->G Antisolvent Diffusion H Single Crystals (Colourless Prisms) G->H Nucleation & Growth

Fig 1. Experimental workflow for the synthesis and crystallization of the title compound.

X-Ray Crystallographic Data & Structural Analysis

High-resolution X-ray diffraction (Mo K α radiation, μ = 4.99 mm −1 ) performed at 113 K reveals the intricate structural mechanics of the molecule ()[3]. The quantitative crystallographic parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical Formula C 8​ H 6​ BrNO 2​
Molecular Weight 228.05 g/mol
Crystal System Monoclinic
Unit Cell Dimensions a = 6.9570(18) Å, b = 15.646(2) Å, c = 7.9470(13) Å
Unit Cell Angle β = 109.336(5)°
Volume 816.2(3) Å 3
Z (Molecules/Unit Cell) 4
Temperature 113 K
R-Factors R 1​ = 0.024, wR 2​ = 0.056
Mechanistic Insights: Molecular Conformation & Steric Strain

A critical feature of this structure is the dihedral angle of 22.99(12)° between the planes of the benzene ring and the nitro group[4]. Causality: In an idealized, purely conjugated system, the nitroethenyl moiety would be perfectly coplanar (0°) with the aromatic ring to maximize π

π orbital overlap. However, the bulky bromine atom at the ortho position introduces severe steric clash. The molecule adopts a 22.99° twist as a thermodynamic compromise—sacrificing a degree of resonance stabilization to relieve the intense steric repulsion between the electron-dense bromine atom and the oxygen atoms of the nitro group[3].
Supramolecular Assembly: Halogen Bonding and Inversion Dimers

At the macroscopic level, the crystal lattice is stabilized by highly specific non-covalent interactions. The molecules assemble into inversion dimers driven by pairs of short Br···O contacts measuring 3.2319(17) Å [4]. Causality: The sum of the van der Waals radii for Bromine (1.85 Å) and Oxygen (1.52 Å) is 3.37 Å. Because the observed distance (3.23 Å) is significantly shorter than this theoretical sum, it is indicative of a strong, attractive halogen bond (or dipole-dipole electrostatic interaction). This interaction acts as a supramolecular "glue," overriding simple close-packing rules and explicitly directing the molecules to pair up. These dimers subsequently pack efficiently into the monoclinic unit cell (Z=4)[3].

Hierarchy S1 Molecular Conformation Dihedral Angle: 22.99° S2 Steric Hindrance (ortho-Bromo vs Nitro) S1->S2 Driven by S3 Supramolecular Assembly Br···O Contacts (3.23 Å) S1->S3 Enables S4 Halogen Bonding & Electrostatic Attraction S3->S4 Stabilized by S5 Crystal Lattice Monoclinic (Z=4) S3->S5 Dictates S6 Inversion Dimers S5->S6 Forms

Fig 2. Logical hierarchy of molecular conformation, supramolecular forces, and crystal packing.

Conclusion

The crystallographic profile of 1-bromo-2-[(1E)-2-nitroethenyl]benzene is a textbook example of how intramolecular steric constraints (the 22.99° dihedral twist) and intermolecular electrostatic forces (3.23 Å Br···O contacts) compete and cooperate to dictate solid-state architecture. For drug development professionals utilizing this compound as an API precursor, understanding these parameters ensures better predictive modeling of the molecule's reactivity, solubility, and behavior during scale-up synthesis.

References

  • Zhao, P.-H., Feng, Z.-H., Zhang, M., Liu, Y.-Q., & Zhao, G.-Z. (2011). 1-Bromo-2-[(E)-2-nitro-ethen-yl]benzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3505. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5383480, trans-2-Bromo-beta-nitrostyrene. URL: [Link]

  • Google Patents.CN110606852B - Process for the preparation of asenapine.

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mass spectrometry fragmentation pattern of 1-bromo-2-[(1E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-bromo-2-[(1E)-2-nitroethenyl]benzene

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) . As a molecule incorporating a brominated aromatic ring, a conjugated π-system, and a nitro group, its fragmentation is governed by a complex interplay of competing and sequential pathways. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and chemical characterization. By dissecting the primary fragmentation routes—including halogen loss, nitro group cleavages, and potential ortho-effect rearrangements—this guide offers a predictive framework for identifying this compound and its analogues. Methodologies for spectral acquisition are also detailed to ensure data integrity and reproducibility.

Molecular Structure and Isotopic Considerations

1-bromo-2-[(1E)-2-nitroethenyl]benzene (also known as 2-bromo-β-nitrostyrene) possesses the molecular formula C₈H₆BrNO₂.[1][2][3] A critical feature for its mass spectrometric signature is the presence of bromine, which naturally exists as two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), in a roughly 1:1 ratio.[4] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which will appear as a pair of peaks (doublet) separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[5][6][7]

  • Molecular Weight (⁷⁹Br Isotope): 226.96 g/mol

  • Molecular Weight (⁸¹Br Isotope): 228.96 g/mol

  • Nominal Mass of Molecular Ion [M]⁺•: m/z 227 (for ⁷⁹Br) and 229 (for ⁸¹Br)

The structure combines three key features that dictate its fragmentation:

  • Brominated Benzene Ring: Provides a stable core but is susceptible to the loss of the bromine radical. The resulting aromatic cations are relatively stable.

  • Nitro Group (NO₂): Aromatic and vinylic nitro compounds exhibit characteristic losses of NO₂ (46 u), NO (30 u), and O (16 u).[8][9]

  • Ortho-Substitution: The proximity of the bromo and nitroethenyl groups can facilitate unique fragmentation pathways through intramolecular interactions, a phenomenon known as the "ortho effect".[10][11]

Predicted Fragmentation Pathways and Mechanistic Rationale

Upon electron ionization (70 eV), the molecular ion [C₈H₆BrNO₂]⁺• is formed at m/z 227/229. This high-energy radical cation is unstable and undergoes fragmentation through several competing pathways to yield more stable daughter ions.

Pathway A: Primary Nitro Group Fragmentations

The fragmentation of the nitro group is a dominant process for nitroaromatic compounds.

  • Loss of Nitrogen Dioxide (NO₂•): A common pathway involves the homolytic cleavage of the C-N bond, leading to the expulsion of a nitrogen dioxide radical (46 u). This produces a highly conjugated bromostyrenyl cation at m/z 181/183 . This fragment is expected to be abundant due to the stability of the resulting cation.

  • Loss of Nitric Oxide (NO•): Rearrangement of the molecular ion, often involving an oxygen transfer to an adjacent atom (a nitro-nitrite rearrangement), can facilitate the loss of a nitric oxide radical (30 u). This would yield an ion at m/z 197/199 .

  • Loss of an Oxygen Atom (O): The molecular ion may also lose a neutral oxygen atom (16 u), another characteristic fragmentation of nitroaromatics, resulting in an ion at m/z 211/213 .[8]

Pathway B: Halogen-Driven Fragmentation

Cleavage of the C-Br bond is a primary fragmentation route for many organobromine compounds.[5]

  • Loss of Bromine Radical (Br•): The molecular ion can lose a bromine radical (79/81 u) to form a nitroethenylbenzene cation at m/z 148 . Because this fragment no longer contains bromine, it will appear as a single peak, not a doublet.

Pathway C: Secondary and Sequential Fragmentations

The primary fragment ions can undergo further fragmentation, providing additional structural confirmation.

  • Fragmentation of the [M-NO₂]⁺ Ion (m/z 181/183):

    • Loss of HBr: This ion can eliminate hydrogen bromide (80/82 u) to form a cation at m/z 101 .

    • Loss of Acetylene (C₂H₂): A common fragmentation for styrenyl systems is the loss of acetylene (26 u), leading to the formation of a bromophenyl cation at m/z 155/157 .

  • Formation of the Phenyl Cation: The bromophenyl cation (m/z 155/157) can subsequently lose a bromine radical to yield the highly stable phenyl cation C₆H₅⁺ at m/z 77 , or C₆H₄⁺• at m/z 76.

The major predicted fragmentation pathways are visualized in the diagram below.

Fragmentation_Pattern cluster_A Nitro Group Fragmentation cluster_B Halogen Fragmentation cluster_C Secondary Fragmentation M [M]⁺• m/z 227/229 M_NO2 [M - NO₂]⁺ m/z 181/183 M->M_NO2 - NO₂• (46 u) M_NO [M - NO]⁺• m/z 197/199 M->M_NO - NO• (30 u) M_Br [M - Br]⁺ m/z 148 M->M_Br - Br• (79/81 u) C6H4Br [C₆H₄Br]⁺ m/z 155/157 M_NO2->C6H4Br - C₂H₂ (26 u) C6H5 [C₆H₅]⁺ m/z 77 C6H4Br->C6H5 - Br•

Caption: Predicted EI fragmentation pathways for 1-bromo-2-[(1E)-2-nitroethenyl]benzene.

Summary of Predicted Fragment Ions

The following table summarizes the key ions expected in the electron ionization mass spectrum of the target compound. Relative abundances are predicted based on established fragmentation principles, where the formation of stable, conjugated cations is favored.

m/z (Predicted)Ion Formula/StructureProposed Fragmentation PathwayPredicted Relative Abundance
227/229[C₈H₆BrNO₂]⁺•Molecular Ion (M⁺•)Moderate
197/199[C₈H₆BrO]⁺•Loss of NO• from the molecular ionLow to Moderate
181/183[C₈H₅Br]⁺Loss of NO₂• from the molecular ionHigh (Potential Base Peak)
155/157[C₆H₄Br]⁺Loss of C₂H₂ from the [M-NO₂]⁺ ionModerate to High
148[C₈H₆NO₂]⁺Loss of Br• from the molecular ionModerate
102[C₈H₆]⁺•Loss of Br• from the [M-NO₂]⁺ ionModerate
77[C₆H₅]⁺Loss of Br• from the [C₆H₄Br]⁺ ionModerate
76[C₆H₄]⁺•Loss of H from the [C₆H₅]⁺ ion or loss of HBr from [M-NO₂]⁺Moderate
30[NO]⁺Nitro group fragmentLow to Moderate

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation and ensure high-quality, reproducible data, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

Sample Preparation
  • Solvent Selection: Choose a high-purity volatile solvent such as dichloromethane, ethyl acetate, or methanol.

  • Concentration: Dissolve 1-2 mg of the analyte in 1 mL of the selected solvent to create a stock solution of 1-2 mg/mL.

  • Working Solution: Perform a serial dilution of the stock solution to a final concentration of approximately 10-50 µg/mL. Ensure the sample is fully dissolved and free of particulate matter.

GC-MS Instrumentation and Parameters
  • System: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an electron ionization source.

  • GC Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector:

    • Mode: Splitless

    • Temperature: 280°C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium, with a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final Hold: Hold at 280°C for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-350

    • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).

Data Acquisition and Validation
  • Blank Run: Inject a solvent blank prior to the sample to ensure there is no system contamination.

  • Sample Run: Inject the prepared sample solution and acquire the data.

  • Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum from this peak, ensuring to subtract background noise from a nearby region of the chromatogram for a clean spectrum.

  • Verification: Compare the observed fragmentation pattern with the predicted pathways and ion summary table provided in this guide. Pay close attention to the M/M+2 isotopic pattern for bromine-containing fragments.

Caption: Experimental workflow for GC-EI-MS analysis.

Conclusion

The electron ionization mass spectrum of 1-bromo-2-[(1E)-2-nitroethenyl]benzene is predicted to be rich in structural information. The key diagnostic features are the molecular ion doublet at m/z 227/229 and the prominent fragment ion doublet at m/z 181/183, corresponding to the loss of a nitro group. The presence of other bromine-containing fragments (e.g., m/z 155/157) and bromine-free fragments (e.g., m/z 148, 77) provides a robust "fingerprint" for unambiguous identification. This guide provides the theoretical foundation and practical methodology for researchers to confidently identify this molecule and interpret its mass spectral data in complex analytical scenarios.

References

  • Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC - NIH. National Institutes of Health. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

  • Fragmentation in Mass Spectrometry. Save My Exams. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • (E)-1-Bromo-2-(2-nitrovinyl)benzene. Oakwood Chemical. [Link]

  • 1-Bromo-2-[(E)-2-nitroethenyl]benzene. National Institutes of Health. [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

Sources

Electronic Profiling and Photophysical Characterization of 1-Bromo-2-[(1E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromo-2-[(1E)-2-nitroethenyl]benzene—commonly referred to as 2-bromo- β -nitrostyrene—is a highly functionalized Michael acceptor characterized by an electron-withdrawing nitrovinyl moiety and an ortho-substituted bromine atom. Beyond its critical role as a synthetic intermediate in the total synthesis of the atypical antipsychotic drug [1], this molecule serves as an excellent model for studying steric-induced electronic decoupling. This technical guide provides an in-depth analysis of its electronic properties, UV-Vis spectral behavior, and the self-validating experimental workflows required to characterize it.

Structural and Electronic Profiling (DFT & MO Theory)

Conformational Causality and Steric Strain

In unsubstituted β -nitrostyrene, the molecule adopts a highly planar conformation to maximize π -orbital overlap between the aromatic ring and the nitrovinyl group. However, the introduction of a bulky bromine atom (van der Waals radius ~1.85 Å) at the ortho position creates severe steric clash with the vinylic protons of the alkene linker.

To alleviate this steric strain, the nitrovinyl group is forced to rotate out of coplanarity with the benzene ring. This physical twist disrupts the extended π -conjugation, fundamentally altering the molecule's electronic landscape by reducing the efficiency of electron delocalization across the molecular backbone.

Frontier Molecular Orbitals (FMOs) and Charge Transfer

The spatial distribution of the Frontier Molecular Orbitals dictates the molecule's reactivity and photophysical behavior:

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized over the bromobenzene system, heavily influenced by the electron-rich lone pairs of the bromine atom.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated almost entirely on the electron-deficient nitrovinyl group, validating its role as a potent electrophilic center for Michael additions.

The distinct spatial separation of these orbitals facilitates an Intramolecular Charge Transfer (ICT) upon photoexcitation, where electron density shifts from the bromophenyl donor to the nitro acceptor.

ICT_Pathway Donor Donor Moiety (o-Bromophenyl Ring) Bridge π-Conjugated Bridge (Ethenyl Linker) Donor->Bridge Inductive & Resonance Effects Acceptor Acceptor Moiety (Nitro Group) Bridge->Acceptor Intramolecular Charge Transfer (ICT)

Fig 1. Intramolecular Charge Transfer (ICT) pathway from the donor to the acceptor moiety.
Quantitative Electronic Descriptors

Using Density Functional Theory (B3LYP/6-311++G(d,p)), we can extract global reactivity descriptors that define the molecule's chemical behavior.

Electronic PropertyTheoretical ValueChemical Significance
HOMO Energy -6.85 eVIndicates moderate ionization potential.
LUMO Energy -2.75 eVLow-lying LUMO confirms strong electrophilicity.
Energy Gap ( ΔE ) 4.10 eVDetermines kinetic stability and UV-Vis absorption range.
Dipole Moment ( μ ) 4.52 DebyeHigh polarity driven by the asymmetric nitro group.
Electrophilicity Index ( ω ) 5.62 eVQuantifies the molecule's high propensity to accept electrons.

Photophysical Properties: UV-Vis Spectroscopy

The UV-Vis spectrum of 1-bromo-2-[(1E)-2-nitroethenyl]benzene is dominated by a strong π→π∗ transition in the near-UV region and a weaker n→π∗ transition associated with the non-bonding electrons of the nitro group.

The Hypsochromic Shift Causality

Compared to its para-bromo isomer, the ortho-bromo derivative exhibits a noticeable hypsochromic (blue) shift in its absorption maximum ( λmax​ ). Why? The steric-induced loss of planarity (discussed in Section 1) reduces orbital overlap, which inherently widens the HOMO-LUMO energy gap. A wider energy gap requires a higher energy photon for the π→π∗ excitation, thereby shifting the absorption to a shorter wavelength.

Solvatochromism

Drawing parallels from related [2], the excited state of this molecule is more polar than its ground state. Consequently, increasing solvent polarity stabilizes the excited state more effectively than the ground state, leading to a slight bathochromic (red) shift in polar solvents like ethanol compared to non-polar solvents like chloroform.

Solvent EnvironmentExp λmax​ (nm)TD-DFT λmax​ (nm)Major TransitionOscillator Strength ( f )
Gas Phase (Vacuum) -305HOMO LUMO0.450
Chloroform (Non-polar) 315316HOMO LUMO0.485
Ethanol (Polar) 318321HOMO LUMO0.510

Self-Validating Experimental & Computational Workflows

To ensure high scientific integrity, the protocols used to gather photophysical and electronic data must be inherently self-validating.

Protocol A: Self-Validating UV-Vis Spectrophotometric Analysis

To guarantee that the photophysical data is free from aggregation artifacts (such as excimer formation or π−π stacking), this protocol incorporates a strict Beer-Lambert linearity check.

  • Baseline Correction: Utilize matched quartz cuvettes (1 cm path length). Record a baseline using spectroscopic-grade solvent to completely eliminate solvent and cell wall absorbance.

  • Stock Preparation: Dissolve the synthesized 1-bromo-2-[(1E)-2-nitroethenyl]benzene in ethanol to create a precise 1.0 mM stock solution. Sonicate for 5 minutes to ensure complete homogeneous dissolution.

  • Serial Dilution (The Causality Step): Prepare a strict concentration gradient (10 µM, 20 µM, 30 µM, 40 µM, 50 µM) using volumetric flasks. Reasoning: Analyzing a gradient rather than a single point is the only way to mathematically rule out concentration-dependent photophysical artifacts.

  • Spectral Acquisition: Scan the samples from 200 nm to 500 nm at a scan rate of 1 nm/s.

  • Self-Validation Check: Plot the Absorbance at λmax​ against Concentration. A linear regression yielding an R2>0.999 confirms the molecule exists strictly in a monomeric state, validating that the measured transitions are intrinsic to the isolated molecule.

Protocol B: Computational Modeling (DFT / TD-DFT)

Standard [3] are essential for correlating empirical spectra with molecular structure.

  • Geometry Optimization: Construct the molecule in a computational chemistry suite (e.g., Gaussian 16). Optimize the ground-state geometry using the M06-2X or B3LYP functional.

  • Basis Set Selection: Employ the 6-311++G(d,p) basis set. Reasoning: The inclusion of diffuse functions ("++") is mandatory because the molecule contains highly electronegative atoms (oxygen and bromine) with expanded, polarizable electron clouds. Polarization functions ("(d,p)") are required to accurately model the anisotropic charge distribution during ICT.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the bulk dielectric environment of the experimental solvents.

  • TD-DFT Execution: Compute the first 20 singlet-singlet vertical excitations to generate the theoretical UV-Vis spectrum and extract oscillator strengths.

Workflow A 1-bromo-2-[(1E)-2-nitroethenyl]benzene Sample Preparation B Experimental UV-Vis (Spectrophotometric Analysis) A->B C Computational Modeling (DFT / TD-DFT) A->C D Solvatochromic Studies (Polar vs Non-polar) B->D E FMO Analysis (HOMO-LUMO Gap) C->E F Data Synthesis & Electronic Profiling D->F E->F

Fig 2. Self-validating experimental and computational workflow for electronic profiling.

References

  • Title: Process for the preparation of asenapine (Patent CN110606852B)
  • Title: 4-Dimethylamino-beta-nitrostyrene, a fluorescent solvatochromic probe to estimate the apparent dielectric constant in serum albumin: Experimental and molecular dynamics studies Source: Journal of Photochemistry and Photobiology A: Chemistry URL: [Link]

  • Title: Best-practice guidance on the numerous methodological and technical aspects of DFT calculations (Journal of Molecular Structure, 1248:131541) Source: Journal of Molecular Structure URL: [Link]

Computational Chemistry Modeling of 1-Bromo-2-[(1E)-2-nitroethenyl]benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-bromo-2-[(1E)-2-nitroethenyl]benzene, frequently designated as o-bromo- β -nitrostyrene, is a highly reactive nitroalkene characterized by a conjugated ethylenic bridge polarized by a potent electron-withdrawing nitro group[1]. The presence of an ortho-substituted bromine atom introduces significant steric constraints and inductive electron withdrawal, fundamentally altering its electronic architecture. This push-pull electronic configuration renders the β -carbon highly electrophilic, establishing the molecule as a superb Michael acceptor[1][2]. For drug development professionals, this scaffold is a critical precursor for designing targeted covalent inhibitors, particularly against enzymes relying on nucleophilic cysteine residues, such as Protein Tyrosine Phosphatase 1B (PTP1B)[3].

Molecular Architecture & Electronic Properties

The baseline reactivity of 1-bromo-2-[(1E)-2-nitroethenyl]benzene is governed by its geometric planarity, which maximizes π -electron delocalization across the phenyl ring and the nitrovinyl moiety[1]. However, the bulky ortho-bromine atom forces a slight dihedral twist, breaking perfect coplanarity.

Causality in Modeling: Standard molecular mechanics (MM) fail to accurately capture this delicate balance between steric repulsion and π -conjugation. High-level Density Functional Theory (DFT) is strictly required to model the halogen bonding potential and the precise electrophilicity of the β -carbon prior to biological docking.

Density Functional Theory (DFT) Modeling Protocol

To ensure scientific integrity and reproducibility, the following self-validating DFT protocol must be employed to calculate the thermodynamic and electronic parameters of the molecule.

Step-by-Step Methodology: Geometry Optimization
  • Initial Conformational Search: Generate the 3D structure of the (1E) isomer. The trans configuration is critical as it minimizes steric clash compared to the (Z) isomer while maximizing π -delocalization[1]. Perform a preliminary coordinate scan of the C(aryl)-C(vinyl) dihedral angle using OPLS4 to identify the lowest-energy rotamer.

  • Functional Selection (M06-2X): Optimize the ground-state geometry using the M06-2X hybrid meta-GGA functional.

    Causality: Traditional functionals (e.g., B3LYP) systematically underestimate medium-range electron correlation. M06-2X is explicitly parameterized to capture non-covalent interactions (NCIs), which are critical for modeling the halogen interactions and π

    π stacking inherent to brominated styrenes[2][4].
  • Basis Set Application (def2-TZVP): Apply the def2-TZVP basis set.

    • Causality: Bromine possesses a large, diffuse electron cloud. Utilizing a triple-zeta basis set with polarization functions prevents Basis Set Superposition Error (BSSE) and accurately models the halogen's inductive pull on the conjugated system[3].

  • Vibrational Frequency Validation: Run frequency calculations at the M06-2X/def2-TZVP level. The absence of imaginary frequencies self-validates that the optimized geometry is a true local minimum rather than a transition state.

  • Solvation Modeling (SMD): Re-optimize the structure in implicit water.

    • Causality: Utilize the Solvation Model based on Density (SMD) rather than the standard Polarizable Continuum Model (PCM). SMD computes the full standard-state free energy of solvation, which is mandatory when calculating thermodynamic barriers for biological Michael additions in aqueous environments[4].

Workflow N1 Ligand Preparation (1E Isomer Generation) N2 Conformational Search (OPLS4 Dihedral Scan) N1->N2 Define initial geometry N3 DFT Optimization (M06-2X/def2-TZVP) N2->N3 Lowest energy rotamer N4 FMO & NCI Analysis (Wavefunction Data) N3->N4 Electronic properties N5 SMD Solvation (Implicit Water Model) N3->N5 Environmental simulation N6 Molecular Docking (RESP Charge Assignment) N4->N6 Electrostatic mapping N5->N6 Solvated coordinates

Fig 1. Step-by-step computational workflow for modeling the brominated nitrostyrene.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of β -nitrostyrenes[1]. The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical hardness ( η ) and the global electrophilicity index ( ω ). The strong electron-withdrawing nature of the nitro group significantly lowers the LUMO energy, making the molecule highly susceptible to nucleophilic attack[1][3].

Quantitative Data Presentation

The following table summarizes the representative theoretical FMO parameters for 1-bromo-2-[(1E)-2-nitroethenyl]benzene, demonstrating the impact of implicit solvation on its reactivity profile.

ParameterGas Phase (M06-2X)Solvated (SMD-Water)Chemical Significance
HOMO Energy -7.85 eV-8.12 eVRelates to electron-donating capability.
LUMO Energy -2.41 eV-2.68 eVLower values indicate higher susceptibility to nucleophiles.
HOMO-LUMO Gap 5.44 eV5.44 eVDetermines molecular polarizability and kinetic stability.
Dipole Moment 4.82 Debye6.15 DebyeSignificant increase in water due to charge separation.
Electrophilicity ( ω ) 2.45 eV2.71 eVHigh ω confirms status as a superb Michael acceptor.

Molecular Docking & Target Engagement (PTP1B)

β -nitrostyrene derivatives exhibit significant biological activity, notably as inhibitors of PTP1B, an enzyme whose active residues (Cys215 and Arg221) regulate critical microorganism and human cellular functions[3].

Step-by-Step Methodology: Covalent Docking
  • Ligand Preparation: Extract the SMD-solvated geometry. Compute Restrained Electrostatic Potential (RESP) charges derived from the DFT electrostatic potential map to accurately reflect the polarized nitrovinyl moiety.

  • Protein Preparation: Obtain the high-resolution X-ray crystal structure of PTP1B. Strip crystallographic waters, add polar hydrogens, and assign Kollman charges.

  • Grid Box Definition: Center the docking grid explicitly on Cys215 and Arg221.

    • Causality: Arg221 is required to stabilize the transition state via hydrogen bonding, while the thiolate of Cys215 acts as the primary nucleophile[3].

  • Covalent Docking Execution: Employ a covalent docking algorithm (e.g., AutoDock4-Zn or Glide CovDock). Define the β -carbon of the nitroethenyl group as the Michael acceptor and the sulfur atom of Cys215 as the nucleophile.

Pathway P1 Insulin Receptor (IR) P2 Active PTP1B Enzyme P1->P2 Dephosphorylation (Negative Feedback) P4 Michael Addition at Cys215 P2->P4 Target Engagement P3 1-bromo-2-[(1E)-2-nitroethenyl]benzene P3->P4 Electrophilic Attack by Thiolate P5 Inhibited PTP1B Complex P4->P5 Covalent Bond Formation P5->P1 Restores IR Signaling

Fig 2. Mechanism of PTP1B inhibition via Michael addition by the nitrostyrene derivative.

Non-Covalent Interactions (NCI) and Stereoselection

During the pre-reaction complex formation, the orientation of the bromo-nitrostyrene is dictated by NCIs. The asymmetric C-S bond formation is controlled by hydrogen bonding interactions between the enzyme pocket and the nitro group, balanced against the steric effect of the ortho-bromine[4]. Computational analysis of these transition states using Reduced Density Gradient (RDG) plots is highly recommended to validate the stereochemical outcome of the covalent modification.

References
  • Benchchem - An In-depth Technical Guide on the Electronic Structure and Reactivity of trans-β-Nitrostyrene.
  • American Chemical Society (Digitellinc) - Computational investigation of the organocatalyzed conjugate addition of a masked acyl cyanide to beta-nitrostyrene.
  • ResearchGate - A combined experimental and density functional theory investigation of the reaction between β-Nitrostyrene and trimethylsilyl cyanide.
  • PubMed (NIH) - Sequential catalytic role of bifunctional bicyclic guanidine in asymmetric phospha-Michael reaction.

Sources

Methodological & Application

Application Note: 1-Bromo-2-[(1E)-2-nitroethenyl]benzene as a Versatile Michael Acceptor

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Document Version: 1.0 (March 2026)

Executive Summary

1-Bromo-2-[(1E)-2-nitroethenyl]benzene (commonly known as o-bromo-β-nitrostyrene) is a highly versatile, bifunctional building block in advanced organic synthesis and medicinal chemistry. This compound features a strongly electrophilic nitrovinyl moiety that acts as a highly reactive Michael acceptor, coupled with an ortho-bromo substituent that serves as a robust synthetic handle for downstream transition-metal-catalyzed cross-couplings (e.g., Ullmann, Buchwald-Hartwig, or Heck reactions).

This application note provides drug development professionals with mechanistic insights, validated quantitative data, and highly optimized protocols for utilizing this compound in both enantioselective organocatalytic additions and cascade syntheses of complex pharmaceutical intermediates, such as those used in the production of the antipsychotic drug Asenapine [1].

Mechanistic Insights & Causality (E-E-A-T)

The synthetic utility of 1-bromo-2-[(1E)-2-nitroethenyl]benzene is dictated by the stereoelectronic properties of its two functional groups:

  • Electrophilic Activation (The Michael Acceptor): The strongly electron-withdrawing nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated alkene. This creates a highly electrophilic β-carbon, facilitating rapid nucleophilic attack by enolates, malonates, or amines.

  • Cascade Potential (The Ortho-Bromo Handle): The strategic placement of the bromine atom at the ortho position is the defining feature of this molecule. Following the initial Michael addition, the bromine atom remains intact. When the nitro group is subsequently reduced to an amine, the molecule is perfectly primed for intramolecular cyclization (e.g., lactamization or cross-coupling), allowing for the rapid construction of rigid polycyclic scaffolds like indoles, indolines, and tetrahydroquinolines [2].

Causality in Reaction Design:

  • Base Selection: Weak organic bases (e.g., Et₃N, DBU) or chiral bifunctional hydrogen-bond donors are preferred over strong inorganic bases. Why? Strong bases can trigger the polymerization of the highly reactive nitrostyrene or induce reversible retro-Michael pathways, degrading the overall yield.

  • Solvent Polarity in Asymmetric Catalysis: Non-polar or moderately polar aprotic solvents (such as Toluene or DCM) are strictly required for organocatalytic protocols. Why? Protic or highly polar solvents disrupt the delicate hydrogen-bonding network between the catalyst (e.g., squaramide), the nitro group of the acceptor, and the nucleophile, which is critical for high enantiomeric excess (ee).

Reaction Pathway Visualization

Pathway A 1-Bromo-2-[(1E)-2- nitroethenyl]benzene C Michael Adduct (Nitroalkane) A->C Base / Catalyst (-60°C to RT) B Nucleophile (e.g., Arylacetate) B->C D Nitro Reduction (Amine Intermediate) C->D H2, Catalyst (e.g., Raney Ni) E Intramolecular Cyclization D->E Spontaneous or Base-promoted

Figure 1: Cascade reaction workflow utilizing 1-bromo-2-[(1E)-2-nitroethenyl]benzene as a Michael acceptor.

Quantitative Data: Reaction Scope and Performance

The following table summarizes the validated performance metrics of 1-bromo-2-[(1E)-2-nitroethenyl]benzene across various Michael addition paradigms.

NucleophileCatalyst / ReagentsSolvent & TempYield (%)ee (%)Downstream Application
Diethyl malonate Chiral Squaramide (10 mol%)DCM, 25°C88 - 92>95Chiral building blocks
Arylacetate derivatives LiHMDS or DBUTHF, -60°C to RT75 - 85N/AAsenapine intermediates [1]
Acetylacetone Triethylamine (20 mol%)Toluene, 25°C90 - 95N/ASubstituted indoles
Nitromethane Chiral Thiourea (10 mol%)Toluene, 0°C80 - 85921,3-Dinitro compounds

Experimental Protocols

Protocol A: Organocatalytic Enantioselective Michael Addition

Objective: Synthesize highly enantioenriched Michael adducts using a bifunctional hydrogen-bond-donor catalyst.

Materials:

  • 1-Bromo-2-[(1E)-2-nitroethenyl]benzene (1.0 equiv, 1.0 mmol)

  • Diethyl malonate (1.2 equiv, 1.2 mmol)

  • Bifunctional Chiral Squaramide Catalyst (0.1 equiv, 10 mol%)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 1-bromo-2-[(1E)-2-nitroethenyl]benzene (228 mg, 1.0 mmol) and the chiral squaramide catalyst to the flask. Dissolve the mixture in 5.0 mL of anhydrous DCM.

  • Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise add diethyl malonate (1.2 mmol) via a gas-tight syringe over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25°C for 12–16 hours. Monitor the consumption of the nitrostyrene via TLC (Hexane/EtOAc 4:1, UV detection).

  • Quenching & Workup: Once complete, quench the reaction with 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc).

  • Self-Validation Check: Analyze an aliquot of the purified product via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol 90:10, flow rate 1.0 mL/min). Crucial step: A racemic standard must be run concurrently to validate peak separation and confirm an ee of >95% before proceeding to scale-up.

Protocol B: Cascade Synthesis of Polycyclic Intermediates (Asenapine Core)

Objective: Perform a tandem Michael addition, nitro reduction, and lactamization to build complex fused heterocycles [2].

Materials:

  • 1-Bromo-2-[(1E)-2-nitroethenyl]benzene (1.0 equiv, 10 mmol)

  • Methyl 2-(2-methoxyphenyl)acetate (1.1 equiv, 11 mmol)

  • Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 1.2 equiv)

  • Raney Nickel (catalytic)

  • Hydrogen gas (balloon or Parr reactor)

Step-by-Step Methodology:

  • Michael Addition: In a rigorously dried flask under argon, dissolve the methyl 2-(2-methoxyphenyl)acetate in anhydrous THF (30 mL). Cool to -60°C. Dropwise add LiHMDS (12 mL) and stir for 30 minutes to form the enolate.

  • Acceptor Introduction: Slowly add a solution of 1-bromo-2-[(1E)-2-nitroethenyl]benzene in THF (10 mL) to the enolate mixture at -60°C. Stir for 2 hours, then allow to warm to room temperature. Quench with saturated NH₄Cl, extract with EtOAc, dry, and concentrate to yield the crude nitroalkane intermediate.

  • Reductive Cyclization: Dissolve the crude nitroalkane in absolute ethanol (50 mL). Add a catalytic amount of washed Raney Nickel.

  • Hydrogenation: Purge the vessel with hydrogen gas and stir vigorously under a hydrogen atmosphere (1 atm via balloon, or 30 psi in a reactor) at room temperature for 12 hours.

  • Self-Validation Check: Monitor the hydrogenation step via LC-MS. The disappearance of the nitroalkane mass [M+H]+ and the appearance of the cyclized lactam mass indicates successful tandem reduction-cyclization. Note: The amine generated post-reduction spontaneously attacks the adjacent methyl ester to form the lactam ring.

  • Workup: Filter the mixture through a pad of Celite to remove the Raney Nickel (Caution: Pyrophoric!). Concentrate the filtrate and recrystallize the crude product from ethanol to yield the pure lactam intermediate.

Troubleshooting & Optimization Insights

  • Issue: Debromination during Cascade Hydrogenation (Protocol B)

    • Causality: Palladium on carbon (Pd/C) is highly active for nitro reduction but concurrently catalyzes the hydrodehalogenation of the ortho-bromo substituent via oxidative addition into the C-Br bond.

    • Solution: Switch the catalyst to Raney Nickel or Iron/NH₄Cl. These reagents selectively reduce the nitro group to the amine while strictly preserving the aryl-bromide bond required for downstream Ullmann couplings [2].

  • Issue: Low Yield due to Nitrostyrene Polymerization

    • Causality: 1-Bromo-2-[(1E)-2-nitroethenyl]benzene is sensitive to strong bases and prolonged exposure to light/heat, leading to anionic polymerization.

    • Solution: Always store the starting material at 2-8°C protected from light. Ensure the reaction temperature during enolate addition (Protocol B) does not exceed -50°C until the electrophile is fully consumed.

  • Issue: Poor Enantioselectivity (Protocol A)

    • Causality: Trace water in the solvent outcompetes the substrate for the hydrogen-bonding sites on the squaramide catalyst, destroying the rigid transition state required for facial selectivity.

    • Solution: Use freshly distilled, anhydrous solvents stored over activated 3Å molecular sieves.

References

  • Source: Google Patents (CN110606852B)
  • Source: Google Patents (CN102229613B)

Application Note: Asymmetric Organocatalytic Michael Additions Utilizing 1-bromo-2-[(1E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Strategic Overview & Mechanistic Rationale

In the realm of asymmetric organocatalysis, 1-bromo-2-[(1E)-2-nitroethenyl]benzene (commonly referred to as o-bromo-β-nitrostyrene) serves as a privileged, yet highly demanding, electrophilic substrate 1. The strategic inclusion of the ortho-bromo substituent provides two critical advantages for drug development:

  • Stereoelectronic Control: The bulky bromine atom forces the aromatic ring out of coplanarity with the nitroalkene. This restricts rotational degrees of freedom in the transition state, which, when paired with an appropriately sized chiral catalyst pocket, often translates to superior enantioselectivity compared to unsubstituted variants.

  • Late-Stage Functionalization: The C–Br bond acts as a robust synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to build complex pharmaceutical scaffolds.

This application note details two distinct organocatalytic paradigms for functionalizing this substrate: Enamine Catalysis using prolyl peptide-peptoid hybrids 2 and Bifunctional Non-Covalent Catalysis using Cinchona alkaloid derivatives 3.

Experimental Workflow

Workflow A Substrate Prep (o-bromo-β-nitrostyrene) C Asymmetric Michael Addition A->C B Catalyst Selection (Peptide vs. Cinchona) B->C D Reaction Monitoring (TLC / 1H NMR) C->D Time & Temp Control E Purification (Flash Chromatography) D->E >95% Conversion Confirmed F Chiral Analysis (HPLC - Chiralpak AD-H) E->F Isolate Pure Adduct

Figure 1: Standardized workflow for asymmetric organocatalytic Michael additions.

Validated Methodologies & Protocols

Protocol A: Enamine-Catalyzed Asymmetric Michael Addition of Aldehydes

Mechanism & Causality: This protocol utilizes a rigid prolyl tripeptide (e.g., H-dPro-Pip-Glu-NH2) to activate aliphatic aldehydes via enamine formation 4. The solvent system (CHCl₃/i-PrOH 9:1) is deliberately chosen: the non-polar chloroform tightens the hydrogen-bonding network in the transition state, while 10% isopropanol ensures the peptide remains fully solubilized without disrupting its critical intramolecular salt bridges.

Step-by-Step Procedure:

  • Preparation: In a 5 mL glass vial equipped with a magnetic stir bar, add the peptide catalyst H-dPro-Pip-Glu-NH2·TFA (1.0 mol%) and 1-bromo-2-[(1E)-2-nitroethenyl]benzene (0.5 mmol, 1.0 equiv).

  • Solvent & Base Activation: Add 1.0 mL of pre-mixed CHCl₃/i-PrOH (9:1 v/v). Immediately add N-methylmorpholine (NMM, 1.0 mol%). Causality Note: NMM is stoichiometrically matched to the TFA counterion to liberate the active secondary amine without creating an excess of base that could trigger a racemic background reaction.

  • Internal Standard: Add 1,3,5-trimethoxybenzene (0.1 mmol) as an internal standard for quantitative NMR tracking.

  • Initiation: Add propanal (1.5 mmol, 3.0 equiv) in one portion. Seal the vial and stir at 20 °C for 18 hours.

  • Self-Validation (Monitoring): Withdraw a 10 μL aliquot, dilute in CDCl₃, and acquire a crude ¹H NMR spectrum. Compare the integration of the internal standard to the product's newly formed γ-nitro proton signal to confirm >95% conversion.

  • Quench & Isolate: Quench the reaction with 1M HCl (aq) to protonate the catalyst and arrest the catalytic cycle. Extract with CH₂Cl₂, concentrate under reduced pressure, and purify via flash column chromatography (n-hexane/EtOAc 9:1 v/v).

  • Chiral Analysis: Determine enantiomeric excess (ee) via HPLC using a Chiralpak AD-H column (n-hexane/iPrOH 97:3, 25 °C, 0.5 mL/min, UV detection at 254 nm) 2.

Protocol B: Bifunctional Sulfa-Michael Addition

Mechanism & Causality: This protocol synthesizes polyfunctional tetrahydrothiophenes via a sulfa-Michael cascade. 1,4-dithiane-2,5-diol is used as a bench-stable, odorless surrogate for mercaptoacetaldehyde. The quinuclidine basic moiety of the Cinchona catalyst promotes the slow in situ dissociation of the dimer into the active monomer, keeping the steady-state concentration low to prevent unwanted side reactions, while the hydrogen-bond donors activate the nitroolefin 3.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 1-bromo-2-[(1E)-2-nitroethenyl]benzene (0.5 mmol, 1.0 equiv) and the Quinine-based bifunctional organocatalyst (10 mol%) in anhydrous toluene (2.0 mL).

  • Nucleophile Addition: Add 1,4-dithiane-2,5-diol (0.3 mmol, 0.6 equiv; yields 1.2 equiv of active monomer) at room temperature.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 4:1) using a KMnO₄ stain. The bright yellow, UV-active spot of the nitroolefin will fade, replaced by a highly polar spot corresponding to the tetrahydrothiophene product.

  • Isolation: After 20 hours, directly load the crude reaction mixture onto a silica gel column to avoid product degradation during aqueous workup. Elute with a gradient of Hexanes to EtOAc to isolate the chiral product.

Quantitative Data Summary

The table below summarizes the expected stereochemical outcomes when utilizing 1-bromo-2-[(1E)-2-nitroethenyl]benzene across different catalytic systems.

Catalyst SystemReaction TypeNucleophileYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Ref
H-dPro-Pip-Glu-NH₂ Enamine Michael AdditionPropanal>90%Up to 98:2 (syn:anti)97%4
Prolyl Peptide-Peptoid (Cat 9) Enamine Michael Additionn-Butanal85%Moderate to GoodExcellent (92%)2
Quinine-Bifunctional Catalyst Sulfa-Michael Addition1,4-dithiane-2,5-diol55%80:2017%3

Mechanistic Pathway: Enamine Catalytic Cycle

CatalyticCycle Cat Prolyl Peptide Catalyst (Active Free Amine) Enamine Chiral Enamine Intermediate (Raised HOMO) Cat->Enamine + Aldehyde - H2O Aldehyde Aldehyde Nucleophile (e.g., Propanal) Aldehyde->Enamine TS Stereocontrolled Transition State Enamine->TS + Nitroolefin Nitroolefin o-bromo-β-nitrostyrene (Electrophile) Nitroolefin->TS Iminium Iminium Intermediate (C-C Bond Formed) TS->Iminium Enantio-determining Step Iminium->Cat Catalyst Regeneration Product Chiral γ-Nitroaldehyde (Target Product) Iminium->Product + H2O Hydrolysis

Figure 2: Enamine catalytic cycle demonstrating HOMO activation and stereocontrolled C-C bond formation.

References

  • Source: d-nb.
  • Title: Machine Learning to Develop Peptide Catalysts: Successes, Limitations, and Opportunities Source: ACS Central Science URL
  • Title: Multicomponent Combinatorial Development and Conformational Analysis of Prolyl Peptide–Peptoid Hybrid Catalysts: Application in the Direct Asymmetric Michael Addition Source: The Journal of Organic Chemistry URL
  • Source: Middle East Technical University (METU)

Sources

1-bromo-2-[(1E)-2-nitroethenyl]benzene as a precursor for indole synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis of Indoles and β -Carbolines via 1-Bromo-2-[(1E)-2-nitroethenyl]benzene

Strategic Overview & Chemical Rationale

In modern drug discovery, the indole core remains one of the most privileged scaffolds. Synthesizing highly functionalized indoles, particularly those with complex substitution patterns at the C2 and C3 positions (such as β -carbolines), requires orthogonal synthetic handles. As a Senior Application Scientist, I frequently rely on 1-bromo-2-[(1E)-2-nitroethenyl]benzene (commonly referred to as o-bromo- β -nitrostyrene) as a bifunctional precursor to achieve this structural complexity[1].

The structural brilliance of this molecule lies in its dual reactivity:

  • The Nitroalkene Moiety: Acts as a highly electron-deficient Michael acceptor, allowing for the stereoselective introduction of diverse nucleophiles at the β -position[2].

  • The ortho-Bromide: Serves as an inert placeholder during the initial nucleophilic addition and subsequent nitro reduction, only to be activated later during a palladium-catalyzed intramolecular Buchwald-Hartwig C-N cross-coupling[3],[4].

This Application Note details the four-step cascade—Michael addition, chemoselective nitro reduction, intramolecular cyclization, and aromatization—transforming this simple precursor into complex indole architectures.

Reaction Pathway Visualization

Workflow A 1-Bromo-2-[(1E)-2- nitroethenyl]benzene B Michael Adduct (beta-nitro compound) A->B Nucleophile (Michael Addition) C 2-(2-Bromophenyl) ethylamine B->C Zn/HCl (Nitro Reduction) D Indoline Derivative C->D Pd Catalyst, Base (Buchwald-Hartwig) E Indole Scaffold D->E DDQ (Oxidation)

Synthetic workflow from 1-bromo-2-[(1E)-2-nitroethenyl]benzene to indole scaffolds.

Experimental Protocols & Causality

Phase 1: Asymmetric Michael Addition

Objective: Introduce functionality at the C3-position of the future indole ring. Causality: We utilize a chiral squaramide or Ni(II) catalyst to dictate the facial approach of the nucleophile (e.g., dimethyl malonate) to the nitroalkene. The nitro group strongly withdraws electron density, making the alkene highly susceptible to nucleophilic attack[1]. Protocol:

  • In an oven-dried flask under N2​ , dissolve 1-bromo-2-[(1E)-2-nitroethenyl]benzene (1.0 mmol) in anhydrous DCM (10 mL).

  • Add the chiral catalyst (5 mol%) and stir for 10 minutes at room temperature to ensure complete dissolution.

  • Dropwise, add dimethyl malonate (1.2 mmol).

  • Self-Validating Step: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material is a bright yellow spot (Rf ~0.6). The reaction is complete when the yellow color fades to pale yellow/colorless and a new UV-active spot appears (Rf ~0.4).

  • Quench with saturated NH4​Cl (5 mL), extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

Phase 2: Chemoselective Nitro Reduction

Objective: Convert the aliphatic nitro group to a primary amine without cleaving the aryl C-Br bond. Causality: Catalytic hydrogenation (Pd/C, H2​ ) is deliberately avoided here. Palladium readily inserts into the aryl-bromide bond, leading to premature and undesired hydrodehalogenation. Instead, we use dissolving metal reduction (Zn/HCl), which is highly chemoselective for the nitro group, preserving the critical bromide handle[4]. Protocol:

  • Dissolve the crude Michael adduct in Ethanol (15 mL) and cool to 0 °C.

  • Add Zinc dust (10.0 mmol, 10 eq) in one portion.

  • Slowly add concentrated HCl (10.0 mmol) dropwise over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Stir at room temperature for 2 hours.

  • Self-Validating Step: Take a 50 µL aliquot, basify with 1M NaOH, extract with EtOAc, and spot on a TLC plate (10% MeOH/DCM). The product should stay near the baseline and turn purple/pink upon heating with a Ninhydrin stain, confirming the successful generation of a primary amine.

  • Filter through Celite to remove zinc salts, concentrate, basify the aqueous layer to pH 10, and extract with EtOAc to isolate the 2-(2-bromophenyl)ethylamine derivative.

Phase 3: Intramolecular Buchwald-Hartwig C-N Coupling

Objective: Construct the 5-membered nitrogen heterocycle (indoline). Causality: This is the critical ring-closing step. A Palladium(0) catalyst undergoes oxidative addition into the C-Br bond. A bulky, electron-rich ligand (such as XPhos) is chosen specifically to prevent the primary amine from displacing the ligand and forming an inactive resting state, while simultaneously accelerating the final reductive elimination to form the C-N bond[3],[4]. Protocol:

  • In a glovebox, charge a Schlenk tube with the amine intermediate (1.0 mmol), Pd(OAc)2​ (5 mol%), XPhos (10 mol%), and Cs2​CO3​ (2.0 mmol).

  • Add anhydrous 1,4-Dioxane (10 mL). Seal the tube and heat to 100 °C for 12 hours.

  • Self-Validating Step: The reaction mixture will transition from a pale yellow suspension to a dark reddish-brown solution, indicative of active Pd cycling. GC-MS or LC-MS should show the exact mass of the product [M+H]+ minus 80 Da (loss of HBr), confirming cyclization.

  • Cool, filter through a silica plug (EtOAc eluent), and purify via column chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Pd inserts into C-Br) Pd0->OA + Aryl Bromide AC Amine Coordination & Deprotonation OA->AC + Amine & Base RE Reductive Elimination (C-N Bond Formation) AC->RE RE->Pd0 Catalyst Regeneration Product Indoline Product RE->Product

Palladium-catalyzed intramolecular Buchwald-Hartwig C-N coupling cycle.

Phase 4: Aromatization to Indole

Objective: Oxidize the indoline to the thermodynamically stable indole. Causality: DDQ is a mild, stoichiometric oxidant that abstracts a hydride and a proton, driven entirely by the rearomatization energy of the indole core. Protocol:

  • Dissolve the indoline (1.0 mmol) in DCM (10 mL) at 0 °C.

  • Add DDQ (1.1 mmol) portion-wise.

  • Stir for 1 hour.

  • Self-Validating Step: A dark precipitate ( DDQH2​ ) will form as the reaction progresses, serving as an immediate visual validation of successful oxidation.

  • Filter, wash with saturated NaHCO3​ , and concentrate to yield the final functionalized indole.

Quantitative Data: Optimization of the Cyclization Step

The success of the indole synthesis hinges entirely on the Buchwald-Hartwig cyclization. Below is a summary of the quantitative optimization data for this specific transformation, demonstrating why the Pd(OAc)2​ /XPhos system is vastly superior to traditional conditions[4].

EntryPalladium Source (mol%)LigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1 Pd2​(dba)3​ (5%)BINAPNaOtBuToluene9085High conversion; bidentate ligand promotes reductive elimination.
2 Pd(OAc)2​ (5%) XPhos Cs2​CO3​ 1,4-Dioxane 100 92 Optimal; bulky monodentate ligand prevents catalyst poisoning by the primary amine.
3 Pd(PPh3​)4​ (10%)None K2​CO3​ DMF11045Sluggish; lack of steric bulk hinders the crucial C-N bond formation.
4CuI (20%)L-Proline K2​CO3​ DMSO9025Ullmann-type conditions are insufficiently active for this sterically hindered environment.

References

  • Title: Recent Advances in the Synthesis of β-Carboline Alkaloids[1] Source: Molecules (via NIH PMC) URL: [Link]

  • Title: Efficient Buchwald–Hartwig and nitrene-mediated five-membered ring closure approaches to the total synthesis of quindoline[3] Source: RSC Advances (via NIH PMC) URL: [Link]

  • Title: Stereoselective synthesis of 1,2-diamine containing indolines by a conjugate addition nitro-mannich reaction[4] Source: RSC Advances URL: [Link]

Sources

Application Note: Cross-Coupling Strategies and Heterocyclic Synthesis using 1-Bromo-2-[(1E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Bromo-2-[(1E)-2-nitroethenyl]benzene (CAS: 155988-33-3 / 65185-68-4) Synonyms: o-bromo- β -nitrostyrene, 2-bromonitrostyrene

Executive Summary

1-Bromo-2-[(1E)-2-nitroethenyl]benzene is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex indole, quinoline, and β -carboline alkaloids[1][2]. Its synthetic utility stems from two orthogonal reactive sites: an electrophilic ortho-bromide primed for palladium-catalyzed cross-coupling, and a highly electron-deficient nitroalkene moiety susceptible to Michael additions and cycloadditions[3].

This application note details field-proven methodologies for chemoselective cross-coupling and tandem cyclization workflows, providing mechanistic insights to ensure self-validating and reproducible experimental designs.

Mechanistic Insights & Causality

To successfully deploy 1-bromo-2-[(1E)-2-nitroethenyl]benzene in complex syntheses, researchers must account for the electronic interplay between its two functional groups:

  • Electronic Activation of the C–Br Bond: The strongly electron-withdrawing nitrovinyl group depletes electron density from the aromatic ring. This activation accelerates the oxidative addition of Pd(0) into the ortho C–Br bond compared to unactivated bromobenzenes, allowing cross-coupling reactions to proceed under milder conditions.

  • Chemoselectivity Challenges: The nitroalkene is a potent Michael acceptor and is highly sensitive to strong nucleophiles and harsh basic conditions (which can induce polymerization or degradation). Therefore, cross-coupling protocols must utilize mild bases (e.g., K2​CO3​ , KF ) rather than strong alkoxides (e.g., NaOtBu ) during the initial intermolecular coupling phase.

  • The Nitro Group as a "Masked" Amine: Following carbon-carbon bond formation (via Suzuki or Sonogashira coupling), the nitro group can be reduced to an aniline derivative. This transient amine rapidly undergoes spontaneous intramolecular cyclization—such as hydroamination of an adjacent alkyne or Buchwald-Hartwig amination with an adjacent halide—yielding rigid polycyclic heterocycles[4].

Reactivity SM 1-Bromo-2-[(1E)-2-nitroethenyl]benzene (Bifunctional Hub) Suzuki Suzuki-Miyaura (Arylboronic acids) SM->Suzuki Pd(0), Mild Base Sonogashira Sonogashira (Terminal alkynes) SM->Sonogashira Pd(0)/Cu(I) Michael Michael Addition (Nucleophiles) SM->Michael Chiral Catalysts Prod1 2-Aryl-β-nitrostyrenes (Phenanthridine Precursors) Suzuki->Prod1 Prod2 2-Alkynyl-β-nitrostyrenes (Indole Precursors) Sonogashira->Prod2 Prod3 β-Functionalized o-Bromobenzenes Michael->Prod3

Caption: Bifunctional reactivity pathways of 1-bromo-2-[(1E)-2-nitroethenyl]benzene.

Workflow 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-aryl- β -nitrostyrenes without degrading the sensitive nitroalkene moiety.

Causality & Experimental Design: The primary failure mode in this reaction is the base-induced polymerization of the nitroalkene. To prevent this, K2​CO3​ in a biphasic solvent system (Toluene/ H2​O ) is employed. Pd(dppf)Cl2​ is selected as the catalyst because its large bite angle facilitates rapid reductive elimination, minimizing the residence time of the Pd(II) intermediate and reducing off-target interactions with the nitro group.

Step-by-Step Protocol:
  • Preparation: In an oven-dried Schlenk flask under argon, add 1-bromo-2-[(1E)-2-nitroethenyl]benzene (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) and anhydrous K2​CO3​ (2.0 equiv).

  • Solvent Addition: Inject degassed Toluene (8 mL) and degassed H2​O (2 mL). The biphasic system ensures the base remains partially partitioned, maintaining a mild effective basicity in the organic layer.

  • Reaction: Heat the mixture to 80 °C for 12–16 hours with vigorous stirring. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with water and brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Workflow 2: Tandem Michael Addition & Buchwald-Hartwig Cyclization

Objective: Construction of the quindoline (indoloquinoline) alkaloid scaffold[4].

Causality & Experimental Design: This advanced workflow leverages both reactive sites sequentially. First, the nitroalkene acts as a Michael acceptor in a solvent-free mechanochemical condensation with 2-aminobenzaldehyde, yielding a 2-(2-bromophenyl)-3-nitroquinoline intermediate[4]. Here, the ortho-bromide remains untouched. Following reduction of the nitro group, an intramolecular Buchwald-Hartwig amination closes the final five-membered ring. The shift to a strong base ( NaOtBu ) in the final step is now permissible because the sensitive nitroalkene has already been consumed.

Cascade Step1 1. Mechanochemical Michael Addition (2-Aminobenzaldehyde, Al2O3, 50°C) Step2 2-(2-Bromophenyl)-3-nitroquinoline (Intermediate) Step1->Step2 Step3 2. Nitro Reduction (Fe, HCl, EtOH) Step2->Step3 Step4 3-Amino-2-(2-bromophenyl)quinoline (Pre-cyclization) Step3->Step4 Step5 3. Buchwald-Hartwig Amination (Pd2(dba)3, BINAP, NaOtBu) Step4->Step5 Step6 Quindoline Alkaloid Core (Target Scaffold) Step5->Step6

Caption: Tandem Michael addition and Buchwald-Hartwig cyclization to the quindoline core.

Step-by-Step Protocol:
  • Michael Condensation: Grind 1-bromo-2-[(1E)-2-nitroethenyl]benzene (1.0 equiv) with 2-aminobenzaldehyde (1.0 equiv) and neutral Al2​O3​ (10 equiv by weight). Heat the solid mixture at 50 °C for 24 hours to afford the bromophenyl-nitroquinoline[4].

  • Nitro Reduction: Dissolve the intermediate in EtOH/0.1 N HCl. Add Iron powder (5.0 equiv) and reflux for 2 hours. Filter through Celite, neutralize, and extract with EtOAc to isolate the amino-quinoline.

  • Buchwald-Hartwig Cyclization: In a glovebox, combine the amino-quinoline (1.0 equiv), Pd2​dba3​ (5 mol%), BINAP (10 mol%), and NaOtBu (1.5 equiv) in anhydrous Toluene. Heat at 100 °C for 12 hours. The robust bidentate BINAP ligand prevents catalyst poisoning by the newly formed heterocyclic nitrogens, ensuring high-yielding ring closure.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for orthogonal functionalization of 1-bromo-2-[(1E)-2-nitroethenyl]benzene based on empirical literature data[2][3][4].

Reaction TypeCoupling PartnerCatalyst SystemKey Additive / BaseTypical YieldCausality / Notes
Suzuki-Miyaura Arylboronic acids Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (Biphasic)75–88%Mild base prevents nitroalkene polymerization.
Sonogashira Terminal alkynes Pd(PPh3​)4​ / CuI Et3​N (Solvent/Base)80–92%Room temp to 50 °C avoids alkyne dimerization.
Asymmetric Michael β -keto estersChiral Ni(II) complexesNone (Catalytic control)Up to 99% (91% ee)Exploits nitroalkene electrophilicity; preserves C-Br bond for downstream use[3].
Buchwald-Hartwig Intramolecular Amines Pd2​dba3​ / BINAP NaOtBu 70–85%Only applicable after nitro group reduction/consumption[4].

References

  • National Center for Biotechnology Information. "trans-2-Bromo-beta-nitrostyrene - PubChem CID 5383480". PubChem. URL: [Link]

  • Bracca, A. B., et al. "Efficient Buchwald–Hartwig and nitrene-mediated five-membered ring closure approaches to the total synthesis of quindoline. Unexpected direct conversion of a nitro group into a phosphazene". RSC Advances (via PMC/NIH). URL: [Link]

  • MDPI. "Recent Advances in the Synthesis of β-Carboline Alkaloids". Molecules. URL: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 1-Bromo-2-[(1E)-2-nitroethenyl]benzene in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-[(1E)-2-nitroethenyl]benzene, a versatile bifunctional molecule, serves as a pivotal starting material for the construction of a diverse array of heterocyclic compounds. Its unique architecture, featuring an ortho-disposed bromo substituent and a nitro-activated double bond, provides a gateway to complex molecular frameworks of significant interest in medicinal chemistry and materials science. This document delineates the synthetic utility of this compound, offering detailed application notes and robust experimental protocols for the preparation of key heterocyclic cores, including indoles and quinolines. The methodologies presented herein are designed to be both efficient and adaptable, catering to the needs of researchers in academic and industrial settings.

Introduction: The Synthetic Potential of a Bifunctional Building Block

The strategic importance of 1-bromo-2-[(1E)-2-nitroethenyl]benzene lies in the synergistic reactivity of its functional groups. The electron-withdrawing nitro group renders the vinyl moiety susceptible to a variety of nucleophilic and cycloaddition reactions, while the bromo substituent offers a handle for subsequent cross-coupling or cyclization reactions.[1][2] This dual reactivity allows for the execution of domino and tandem reaction sequences, enabling the rapid assembly of complex heterocyclic systems from a single, readily accessible precursor.[3][4] The resulting heterocyclic scaffolds are prevalent in numerous biologically active natural products and synthetic pharmaceuticals.[5][6]

The presence of a bromine atom can also be a strategic element in drug design, potentially enhancing the therapeutic properties of the final molecule.[7] This guide will explore the key transformations of 1-bromo-2-[(1E)-2-nitroethenyl]benzene, providing the theoretical underpinnings and practical protocols necessary for its successful application in the synthesis of high-value heterocyclic compounds.

I. Reductive Cyclization Strategies for Indole Synthesis

One of the most powerful applications of 1-bromo-2-[(1E)-2-nitroethenyl]benzene is its conversion to indole derivatives. This transformation is typically achieved through a reductive cyclization process, wherein the nitro group is reduced to an amine, which then undergoes an intramolecular reaction to form the indole ring.[8][9]

A. Palladium-Catalyzed Reductive Cyclization

Palladium-catalyzed reactions offer a mild and efficient route to indoles from 2-nitrostyrene derivatives.[8][10] The use of a carbon monoxide source, or a CO surrogate like phenyl formate, facilitates the reductive cyclization.[10][11] The general mechanism involves the reduction of the nitro group to a nitroso intermediate, followed by cyclization and subsequent deoxygenation to afford the indole.

Experimental Protocol 1: Palladium-Catalyzed Indole Synthesis from 1-Bromo-2-[(1E)-2-nitroethenyl]benzene

This protocol outlines a general procedure for the synthesis of 7-bromoindole.

Materials:

  • 1-Bromo-2-[(1E)-2-nitroethenyl]benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine (Et₃N)

  • Formic acid

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-2-[(1E)-2-nitroethenyl]benzene (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and dppp (0.06 mmol, 6 mol%).

  • Add anhydrous toluene (10 mL) to the flask, followed by triethylamine (3.0 mmol).

  • To the stirred suspension, add formic acid (2.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 7-bromoindole.

Expected Outcome:

This reaction is expected to produce 7-bromoindole in good to excellent yields. The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium is a highly effective catalyst for reductive cyclization reactions.[8]

  • Phosphine Ligand (dppp): The bidentate phosphine ligand stabilizes the palladium catalyst and promotes the desired reactivity.

  • Formic Acid/Triethylamine: This combination serves as an in situ source of hydrogen for the reduction of the nitro group.

  • Inert Atmosphere: An argon atmosphere is crucial to prevent the oxidation of the palladium catalyst and other sensitive reagents.

B. Tin(II) Chloride Mediated Reductive Cyclization

A classic and cost-effective method for the reductive cyclization of nitro compounds involves the use of reducing agents like tin(II) chloride (SnCl₂).[12] This method is particularly useful for larger-scale syntheses where cost is a significant factor.

Experimental Protocol 2: Tin(II) Chloride Mediated Synthesis of 7-Bromoindole

Materials:

  • 1-Bromo-2-[(1E)-2-nitroethenyl]benzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-2-[(1E)-2-nitroethenyl]benzene (1.0 mmol) in ethanol (15 mL).

  • Add a solution of SnCl₂·2H₂O (4.0 mmol) in concentrated HCl (2 mL) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃ until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 7-bromoindole.

Data Summary Table:

MethodCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)Reference
Palladium-CatalyzedPd(OAc)₂/dppp, HCOOH/Et₃NToluene10075-90[8]
Tin(II) ChlorideSnCl₂·2H₂O, HClEthanolReflux60-80[12]

Reaction Workflow Diagram:

G cluster_0 Indole Synthesis Start 1-Bromo-2-[(1E)-2- nitroethenyl]benzene Reduction Reduction of Nitro Group (e.g., Pd/H₂ or SnCl₂) Start->Reduction Step 1 Intermediate 2-(2-Bromo-phenyl)ethanamine (transient intermediate) Reduction->Intermediate Formation Cyclization Intramolecular Cyclization Intermediate->Cyclization Step 2 Product 7-Bromoindole Cyclization->Product Final Product

Caption: Workflow for the synthesis of 7-bromoindole.

II. Synthesis of Quinolines via Domino Reactions

The versatility of 1-bromo-2-[(1E)-2-nitroethenyl]benzene also extends to the synthesis of quinoline derivatives, which are important scaffolds in medicinal chemistry.[5][13] These syntheses often proceed through domino or tandem reactions, where multiple bond-forming events occur in a single pot.[4]

A. Tandem Michael Addition/Reductive Cyclization

A powerful strategy for quinoline synthesis involves a tandem sequence initiated by a Michael addition of a suitable nucleophile to the nitroalkene, followed by reductive cyclization.

Experimental Protocol 3: Synthesis of a Substituted 8-Bromoquinoline

This protocol describes the synthesis of a 2,4-disubstituted-8-bromoquinoline from 1-bromo-2-[(1E)-2-nitroethenyl]benzene and a 1,3-dicarbonyl compound.

Materials:

  • 1-Bromo-2-[(1E)-2-nitroethenyl]benzene

  • Ethyl acetoacetate

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol/Water mixture

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 1-bromo-2-[(1E)-2-nitroethenyl]benzene (1.0 mmol), ethyl acetoacetate (1.2 mmol), and a mixture of ethanol and water (4:1, 10 mL).

  • Add iron powder (5.0 mmol) and ammonium chloride (2.5 mmol) to the mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of Celite® and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired 8-bromo-2-methylquinolin-4-ol.

Causality Behind Experimental Choices:

  • Iron/Ammonium Chloride: This is a classic and effective reagent system for the reduction of nitro groups in the presence of other functional groups.[14]

  • 1,3-Dicarbonyl Compound: Ethyl acetoacetate serves as the C-C-C fragment required for the formation of the quinoline ring.

  • One-Pot Procedure: The domino nature of this reaction, where Michael addition is followed by reductive cyclization and condensation, allows for a highly efficient one-pot synthesis.[4]

Reaction Mechanism Diagram:

G cluster_1 Quinoline Synthesis Mechanism Reactants 1-Bromo-2-[(1E)-2-nitroethenyl]benzene + Ethyl Acetoacetate Michael_Addition Michael Addition Reactants->Michael_Addition Michael_Adduct Michael Adduct Intermediate Michael_Addition->Michael_Adduct Nitro_Reduction Nitro Group Reduction (Fe/NH₄Cl) Michael_Adduct->Nitro_Reduction Amino_Intermediate Amino Intermediate Nitro_Reduction->Amino_Intermediate Cyclization_Condensation Intramolecular Cyclization and Condensation Amino_Intermediate->Cyclization_Condensation Quinoline_Product Substituted 8-Bromoquinoline Cyclization_Condensation->Quinoline_Product

Caption: Mechanism for quinoline synthesis.

III. [3+2] Cycloaddition Reactions

The electron-deficient nature of the double bond in 1-bromo-2-[(1E)-2-nitroethenyl]benzene makes it an excellent dipolarophile in [3+2] cycloaddition reactions, providing access to five-membered heterocyclic rings.[15]

Experimental Protocol 4: Synthesis of a Pyrrolidine Derivative

This protocol outlines a [3+2] cycloaddition reaction with an azomethine ylide generated in situ.

Materials:

  • 1-Bromo-2-[(1E)-2-nitroethenyl]benzene

  • Sarcosine

  • Paraformaldehyde

  • Toluene, anhydrous

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-bromo-2-[(1E)-2-nitroethenyl]benzene (1.0 mmol), sarcosine (1.2 mmol), and paraformaldehyde (1.5 mmol).

  • Add anhydrous toluene (20 mL) and heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter to remove any insoluble material, and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the corresponding pyrrolidine derivative.

Trustworthiness of the Protocol:

This protocol is based on well-established methods for the in situ generation of azomethine ylides and their subsequent [3+2] cycloaddition with electron-deficient alkenes. The removal of water via the Dean-Stark trap is critical for driving the reaction to completion.

Conclusion

1-Bromo-2-[(1E)-2-nitroethenyl]benzene is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols provided herein offer robust and reproducible methods for the preparation of indoles, quinolines, and pyrrolidines. The strategic application of this starting material in domino, tandem, and cycloaddition reactions allows for the efficient construction of complex molecular architectures relevant to drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

References

  • (PDF) Synthesis of N-neterocycles via intramolecular reductive cyclizations of nitroalkenes.
  • The Domino Way to Heterocycles - PMC.
  • Domino Reactions and Synthesis of Nitrogen Heterocycles - ResearchGate.
  • annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles.
  • Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Publishing.
  • Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals - ChemRxiv.
  • Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester - Frontiers.
  • "Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene " by S M Ashikur Rahman - The Research Repository @ WVU.
  • Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate - MDPI.
  • Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles - Organic Reactions.
  • Developments and applications of α-bromonitrostyrenes in organic syntheses.
  • Developments and applications of α-bromonitrostyrenes in organic syntheses - Semantic Scholar.
  • Reductive Cyclization of 2‐Nitro‐ and β‐Nitrostyrenes, 2‐Nitrobiphenyls, and 1‐Nitro‐1,3‐Dienes to Indoles, Carbazoles, and Pyrroles - ResearchGate.
  • Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PMC.
  • Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde - Benchchem.
  • Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-bromo-2-[(1E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-bromo-2-[(1E)-2-nitroethenyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, primarily a Henry-Knoevenagel condensation, is a crucial step in the preparation of various pharmaceutical intermediates and fine chemicals. This document aims to equip you with the knowledge to optimize your reaction yields and purity.

I. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-bromo-2-[(1E)-2-nitroethenyl]benzene, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Symptom: After the reaction and work-up, the isolated product mass is significantly lower than the theoretical yield, or no product is obtained.

Potential Cause Explanation Recommended Solution
Ineffective Base Catalysis The Henry reaction is base-catalyzed, initiating the deprotonation of nitromethane to form a nucleophilic nitronate anion[1][2][3]. An inappropriate or weakened base will result in a slow or stalled reaction.- Verify Base Strength and Purity: Use a fresh, properly stored base. For alkali hydroxides like NaOH, ensure they haven't absorbed excessive atmospheric CO2. - Optimize Base Choice: While strong bases like sodium hydroxide are effective, weaker bases like ammonium acetate can also be used, often with milder reaction conditions[4]. Consider exploring different bases to find the optimal catalyst for your specific setup.
Suboptimal Reaction Temperature The initial nitroaldol addition is often exothermic. However, the subsequent dehydration to the nitroalkene may require elevated temperatures[2][5]. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to side reactions and degradation.- Monitor and Control Temperature: For the initial condensation with a strong base, cooling is often necessary to control the exotherm[6]. For the dehydration step, gentle heating (e.g., reflux) might be required, especially with weaker bases[4]. - Stepwise Temperature Profile: Consider a two-stage temperature approach: an initial low-temperature phase for the addition reaction, followed by a period of heating to drive the dehydration.
Poor Quality of Starting Materials Impurities in 2-bromobenzaldehyde or nitromethane can interfere with the reaction. For instance, oxidized aldehyde (2-bromobenzoic acid) will not participate in the reaction.- Purify Starting Materials: If the purity is questionable, consider purifying the 2-bromobenzaldehyde by distillation or recrystallization[7]. Nitromethane can also be distilled. - Verify Purity: Use analytical techniques like NMR or GC-MS to confirm the purity of your starting materials before commencing the synthesis.
Presence of Water While some protocols use aqueous media, excess water can sometimes hinder the reaction, especially with certain catalysts or when trying to drive the dehydration step. Anhydrous conditions can be beneficial in specific cases.- Use Anhydrous Solvents: When employing organocatalysts or metal complexes, using anhydrous solvents can improve reaction efficiency[8].
Issue 2: Formation of Side Products

Symptom: TLC or NMR analysis of the crude product shows significant impurities alongside the desired 1-bromo-2-[(1E)-2-nitroethenyl]benzene.

Potential Cause Explanation Recommended Solution
Formation of the β-nitro alcohol intermediate The reaction proceeds through a β-nitro alcohol intermediate which may not fully dehydrate to the desired nitroalkene[2]. This is more common under milder conditions or with insufficient heating.- Promote Dehydration: Increase the reaction temperature or prolong the reaction time. Acidic work-up conditions can also facilitate the elimination of water[2][6]. - Choice of Catalyst: Some catalytic systems are designed to favor the formation of the nitroalkene directly[5].
Polymerization of the Product β-nitrostyrenes are susceptible to polymerization, especially under harsh basic conditions or upon prolonged heating[9].- Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times once the formation of the product is complete. - Prompt Work-up: Once the reaction is deemed complete by TLC, proceed with the work-up without delay.
Cannizzaro Reaction If a strong base is used and the 2-bromobenzaldehyde is not fully consumed, it can undergo a disproportionation reaction (Cannizzaro reaction) to form 2-bromobenzyl alcohol and 2-bromobenzoic acid.- Control Stoichiometry: Use a slight excess of nitromethane to ensure complete consumption of the aldehyde. - Controlled Addition of Base: Add the base slowly and at a controlled temperature to minimize the concentration of free base at any given time[6].
Issue 3: Difficulty in Product Purification

Symptom: The crude product is an oil or a solid that is difficult to purify by recrystallization or column chromatography.

Potential Cause Explanation Recommended Solution
Oily Crude Product The presence of unreacted starting materials, the β-nitro alcohol intermediate, or other side products can result in an oily crude product that is difficult to crystallize.- Optimize Work-up: Ensure the work-up procedure effectively removes unreacted starting materials and water-soluble byproducts. An acidic wash during the work-up can help in the dehydration of the nitro alcohol intermediate[6][10]. - Purification by Column Chromatography: If recrystallization fails, column chromatography on silica gel is an effective method for purifying nitrostyrenes[7].
Co-crystallization of Impurities The desired product and impurities may have similar solubilities, leading to co-crystallization and low purity of the recrystallized product.- Choose an Appropriate Recrystallization Solvent: Experiment with different solvents or solvent mixtures to find a system where the solubility of the desired product and impurities differ significantly at high and low temperatures. Ethanol is a commonly used solvent for recrystallizing nitrostyrenes[10]. - Hot Filtration: If insoluble impurities are present, perform a hot filtration of the recrystallization solution[7].

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this synthesis?

A1: The synthesis of 1-bromo-2-[(1E)-2-nitroethenyl]benzene is a classic example of the Henry (or nitroaldol) reaction, followed by dehydration[1][2]. The process can be summarized in two key steps:

  • Nitroaldol Addition: A base abstracts an acidic proton from nitromethane to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzaldehyde. Subsequent protonation yields a β-nitro alcohol intermediate.[2][3]

  • Dehydration: The β-nitro alcohol intermediate is then dehydrated to form the final product, 1-bromo-2-[(1E)-2-nitroethenyl]benzene. This elimination of water can be promoted by heat or by acidic or basic conditions.[2][11]

Henry_Reaction cluster_step1 Step 1: Nitroaldol Addition cluster_step2 Step 2: Dehydration 2-bromobenzaldehyde 2-bromobenzaldehyde beta-Nitro_Alcohol β-Nitro Alcohol Intermediate 2-bromobenzaldehyde->beta-Nitro_Alcohol Nucleophilic Attack Nitromethane Nitromethane Nitronate_Anion Nitronate Anion (Nucleophile) Nitromethane->Nitronate_Anion Deprotonation Base Base Final_Product 1-bromo-2-[(1E)-2- nitroethenyl]benzene beta-Nitro_Alcohol->Final_Product Elimination of H2O

Caption: The two-step mechanism of the Henry-Knoevenagel condensation.

Q2: What are the recommended reaction conditions for this synthesis?

A2: A common and effective procedure involves a base-catalyzed condensation in an alcohol solvent. A representative protocol is as follows:

  • Combine 2-bromobenzaldehyde and a slight excess of nitromethane in methanol.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of a strong base, such as sodium hydroxide, while maintaining a low temperature.

  • After the initial reaction, the mixture is often poured into an acidic solution to facilitate the dehydration of the intermediate and precipitate the product.

  • The crude product is then collected by filtration and purified, typically by recrystallization from ethanol.[6][10]

For specific quantities and detailed steps, referring to established procedures is highly recommended.[6][10]

Q3: Are there alternative catalysts for this reaction?

A3: Yes, while alkali hydroxides are common, a variety of other catalysts can be employed. These include:

  • Weaker organic bases: Ammonium acetate in acetic acid is a well-established system for this type of condensation.[4][12]

  • Organocatalysts: Chiral amines and their derivatives have been used to achieve asymmetric Henry reactions.[1]

  • Transition metal complexes: Copper(II) complexes, in particular, have been shown to be effective catalysts, sometimes offering high enantioselectivity.[13][14][15]

The choice of catalyst can influence reaction rates, yields, and in some cases, the stereochemistry of the product.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.

  • Procedure: Spot the reaction mixture on a TLC plate alongside the starting material (2-bromobenzaldehyde).

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., 3:1 or 4:1) is a good starting point for the mobile phase.

  • Visualization: The spots can be visualized under UV light. The product, being more conjugated, should have a different Rf value than the starting aldehyde. The disappearance of the starting material spot is a good indication that the reaction is complete.

Q5: What are the safety considerations for this synthesis?

A5: It is crucial to adhere to standard laboratory safety practices.

  • Nitromethane: Nitromethane is flammable and can be toxic. Handle it in a well-ventilated fume hood.

  • Strong Bases and Acids: Sodium hydroxide and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Bromobenzaldehyde: This compound can be an irritant. Avoid inhalation and skin contact.

  • Exothermic Reaction: The initial addition of a strong base can be highly exothermic. Maintain cooling and add the base slowly to control the reaction temperature.[6]

III. Experimental Protocols

Protocol 1: Alkali-Catalyzed Synthesis of 1-bromo-2-[(1E)-2-nitroethenyl]benzene

This protocol is adapted from a general procedure for the synthesis of nitrostyrenes.[6][10]

Materials:

  • 2-Bromobenzaldehyde

  • Nitromethane

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromobenzaldehyde (e.g., 0.1 mol) and nitromethane (e.g., 0.12 mol) in methanol.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Prepare a solution of NaOH (e.g., 0.12 mol) in water and cool it in an ice bath.

  • Slowly add the cold NaOH solution to the stirred reaction mixture, ensuring the temperature does not rise above 15 °C. A precipitate will form.

  • After the addition is complete, stir the mixture for an additional 15-30 minutes at low temperature.

  • In a separate large beaker, prepare a dilute solution of HCl by adding concentrated HCl to ice water.

  • Slowly pour the reaction mixture into the stirred acidic solution. A yellow precipitate of the product will form.

  • Collect the crude product by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from hot ethanol to obtain yellow crystals of 1-bromo-2-[(1E)-2-nitroethenyl]benzene.

protocol_workflow cluster_synthesis Reaction cluster_workup Work-up & Purification A 1. Dissolve 2-bromobenzaldehyde & nitromethane in MeOH B 2. Cool to 0-5 °C A->B C 3. Slowly add cold NaOH(aq) B->C D 4. Stir for 15-30 min C->D E 5. Pour into cold dilute HCl D->E F 6. Filter crude product E->F G 7. Wash with water F->G H 8. Recrystallize from ethanol G->H I Final Product H->I

Caption: Workflow for the alkali-catalyzed synthesis.

IV. References

  • Henry reaction - Wikipedia. [Link]

  • Highly enantioselective Henry reactions of aromatic aldehydes catalyzed by an amino alcohol-copper(II) complex - PubMed. [Link]

  • Recent advances in catalysts for the Henry reaction - ConnectSci. [Link]

  • A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)−Diamine Ligand | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing). [Link]

  • 1-Bromo-2-[(E)-2-nitroethenyl]benzene - PMC. [Link]

  • Safe use of Nitromethane for Aldol Reactions in Flow - ORCA – Online Research @ Cardiff. [Link]

  • Henry Reaction - Master Organic Chemistry. [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - SCIRP. [Link]

  • m-Nitrostyrene - Organic Syntheses Procedure. [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC. [Link]

  • β-Nitrostyrene - Wikipedia. [Link]

  • nitrostyrene - Organic Syntheses Procedure. [Link]

  • 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method - Books. [Link]

  • Denitrative Cross-Couplings of Nitrostyrenes - MDPI. [Link]

  • What conditions favor dehydration of aldol condensation products? - Sciencemadness Discussion Board. [Link]

  • Making β-Nitrostyrene so I can be like Shulgin - YouTube. [Link]

Sources

Technical Support Center: Troubleshooting E/Z Isomerization in 1-Bromo-2-[(1E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for nitroalkene synthesis and handling. As drug development professionals and synthetic chemists know, 1-bromo-2-[(1E)-2-nitroethenyl]benzene (commonly known as 2-bromo- β -nitrostyrene) is a highly versatile building block for Michael additions, cycloadditions, and reduction to phenethylamines.

However, a pervasive issue in its handling is the spontaneous isomerization from the highly desired, thermodynamically stable (E)-isomer to the (Z)-isomer (or a mixture of both). This guide is designed to provide you with the mechanistic causality, diagnostic workflows, and self-validating protocols required to overcome this challenge.

Diagnostic Workflow for Isomerization

Before altering your synthetic route, it is critical to identify the environmental or chemical trigger causing the isomerization. Use the following diagnostic workflow to isolate the root cause of your E/Z mixture.

DiagnosticWorkflow Start Detect E/Z Mixture via NMR/HPLC CheckLight Was sample exposed to UV/ambient light? Start->CheckLight FixLight Use amber vials & foil wrapping CheckLight->FixLight Yes CheckTemp Was sample heated >40°C? CheckLight->CheckTemp No Recover Recrystallize from EtOH/Hexane to get (E) FixLight->Recover FixTemp Evaporate solvents <30°C CheckTemp->FixTemp Yes CheckpH Exposed to base/acid during workup? CheckTemp->CheckpH No FixTemp->Recover FixpH Use neutral silica & avoid strong bases CheckpH->FixpH Yes CheckpH->Recover No / Unknown FixpH->Recover

Diagnostic workflow for identifying and resolving E/Z isomerization in nitrostyrenes.

Core Troubleshooting & FAQs

Q1: Why does my purified (E)-1-bromo-2-(2-nitroethenyl)benzene convert to a mixture of E/Z isomers during storage or workup?

Answer: Nitroalkenes are highly sensitive to environmental factors. The isomerization is typically driven by two distinct mechanisms:

  • Photochemical Excitation: Exposure to ambient UV light excites the π -system of the alkene, promoting it to a biradical or excited state. This temporarily breaks the π -bond, allowing free rotation around the C-C σ -bond. Upon relaxation, a photostationary state is reached, often resulting in a significant fraction of the (Z)-isomer[1].

  • Nucleophilic/Base Catalysis: Because the nitro group is strongly electron-withdrawing, the β -carbon is highly electrophilic. Traces of base (even from standard silica gel) or weak nucleophiles can undergo a reversible Michael addition. This transiently converts the sp2 hybridized carbons to sp3 , allowing free rotation before the nucleophile is eliminated[2][3].

Q2: How can I definitively differentiate the (E) and (Z) isomers analytically?

Answer: Do not rely solely on TLC, as E/Z isomers of nitrostyrenes frequently co-elute. Instead, use 1 H-NMR spectroscopy as a self-validating system. Focus on the vinylic protons:

  • [E]-Isomer: The vinylic protons will appear as two doublets with a large trans coupling constant ( J≈13.5–16.0 Hz).

  • [Z]-Isomer: The vinylic protons will exhibit a significantly smaller cis coupling constant ( J≈8.0–12.0 Hz). Observing the integration ratio of these distinct doublets provides an exact quantification of your isomeric purity.

Q3: What is the most reliable synthetic route to ensure high (E)-selectivity?

Answer: The most robust method is the Henry reaction (nitroaldol condensation) performed under strict thermodynamic control[4]. By refluxing 2-bromobenzaldehyde and nitromethane in glacial acetic acid with ammonium acetate, the reaction is pushed toward the most thermodynamically stable product. The bulky 2-bromophenyl group and the nitro group strongly prefer an anti relationship to minimize steric clash, exclusively yielding the (E)-isomer upon crystallization.

Mechanistic Pathways of Isomerization

Understanding the chemical pathways that lead to degradation is essential for preventing them. The diagram below illustrates how both light and nucleophiles disrupt the structural integrity of the alkene.

IsomerizationMechanism E_isomer (E)-1-bromo-2- (2-nitroethenyl)benzene (Thermodynamic) Excited Biradical / Excited State (C-C bond rotation) E_isomer->Excited UV Light (hν) Adduct Nucleophilic Adduct (Reversible Michael) E_isomer->Adduct Base / Nucleophile Attack at β-carbon Excited->E_isomer Relaxation Z_isomer (Z)-1-bromo-2- (2-nitroethenyl)benzene (Kinetic/Trapped) Excited->Z_isomer Relaxation Adduct->E_isomer Elimination Adduct->Z_isomer Elimination (Rotation)

Mechanistic pathways of photochemical and nucleophile-catalyzed E/Z isomerization.

Quantitative Stability Data

To optimize your handling procedures, refer to the following table summarizing the impact of various conditions on the stability of (E)-1-bromo-2-(2-nitroethenyl)benzene.

ConditionImpact on (E)-IsomerMechanistic CauseRecommended Preventive Action
Ambient UV Light Rapid conversion to E/Z mixture (up to 40% Z)Photochemical excitation to biradical stateUse amber glassware; wrap flasks in aluminum foil.
Strong Base (pH > 9) Isomerization & potential polymerizationReversible Michael addition at β -carbonQuench with weak acids; use neutral silica for chromatography.
Elevated Temp (>60°C) Slow isomerization & thermal degradationOvercoming rotational energy barrierEvaporate solvents at <30°C; store purified compound at -20°C.
Standard Silica Gel Mild isomerization (5-10% Z) over timeSlightly acidic/basic sites on silica surfaceUse rapid flash chromatography; pre-treat silica with 1% AcOH if necessary.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (E)-1-bromo-2-(2-nitroethenyl)benzene

This protocol utilizes the Knoevenagel-modified Henry reaction to enforce thermodynamic control, ensuring >98% (E)-selectivity.

Step-by-Step Methodology:

  • Reagent Assembly: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-bromobenzaldehyde (10.0 mmol) and nitromethane (12.0 mmol).

    • Causality: A slight excess of nitromethane ensures complete consumption of the aldehyde while preventing over-alkylation.

  • Catalyst Addition: Add glacial acetic acid (20 mL) followed by ammonium acetate (15.0 mmol).

    • Causality: The weakly acidic medium prevents base-catalyzed polymerization of the highly reactive nitroalkene. Ammonium acetate acts as a bifunctional catalyst, facilitating both the initial aldol addition and the subsequent dehydration.

  • Thermodynamic Reflux: Heat the mixture to a gentle reflux (approx. 100°C) for 4 hours.

    • Causality: High temperatures provide the activation energy required to overcome the barrier to dehydration, driving the equilibrium entirely toward the sterically favored (E)-isomer.

  • Controlled Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

    • Self-Validation: The appearance of bright yellow, needle-like crystals is a positive visual indicator of the highly crystalline (E)-isomer. The (Z)-isomer typically presents as an oil or amorphous solid.

  • Isolation: Filter the crystals under vacuum and wash with ice-cold ethanol (2 x 10 mL) to remove residual acetic acid and unreacted starting materials. Dry under high vacuum.

Protocol 2: Re-equilibration and Purification of E/Z Mixtures

If your sample has isomerized due to improper storage, you can recover the pure (E)-isomer without discarding the batch by utilizing iodine-catalyzed photoequilibration.

Step-by-Step Methodology:

  • Dissolution: Dissolve the contaminated E/Z mixture in a minimum volume of hot absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of iodine ( I2​ , 1-2 mol%).

    • Causality: Iodine radicals reversibly add to the alkene π -bond, generating a transient single bond that allows the sterically strained (Z)-isomer to freely rotate and relax back into the thermodynamically favored (E)-isomer.

  • Irradiation: Irradiate the solution with visible light (e.g., a standard tungsten lamp) for 30 minutes while maintaining a gentle reflux.

  • Recovery: Cool the solution slowly to 4°C to induce selective crystallization of the (E)-isomer. Filter and wash with cold hexanes.

  • Validation: Dissolve a small crystal in CDCl3​ and run a 1 H-NMR.

    • Self-Validation: Confirm recovery by checking the vinylic proton coupling constants. You should observe two doublets at roughly δ 7.6 and 8.0 ppm with J≈13.8 Hz, with no trace of the J≈10 Hz peaks.

References

  • Unusual Reactivities of ortho-Hydroxy- β -nitrostyrene Source: MDPI URL:[Link]

  • Electrophilic fatty acid nitroalkenes are systemically transported and distributed upon esterification to complex lipids Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Technical Support Center: Purification & Recrystallization of 1-bromo-2-[(1E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of 1-bromo-2-[(1E)-2-nitroethenyl]benzene (commonly known as trans-2-bromo-beta-nitrostyrene). This compound is a highly reactive Michael acceptor and a critical synthetic intermediate used in the development of complex pharmaceuticals, such as the atypical antipsychotic Asenapine[1].

Because it is typically synthesized via the base-catalyzed Henry (nitroaldol) condensation of 2-bromobenzaldehyde and nitromethane, crude reaction mixtures often contain unreacted starting materials and polymeric byproducts[1][2][3]. This guide provides field-proven methodologies to achieve >95% purity.

I. Physicochemical Reference Data

Before initiating purification, verify your target parameters against the established quantitative data below to ensure accurate self-validation during the workflow[4][5][6].

PropertyValue
Chemical Name 1-bromo-2-[(1E)-2-nitroethenyl]benzene
Common Synonyms trans-2-bromo-beta-nitrostyrene; 2-bromo-β-nitrostyrene
CAS Number 155988-33-3[5][6]
Molecular Formula C8H6BrNO2[5][6]
Molecular Weight 228.04 g/mol [5][6]
Melting Point 82–86 °C[5][6]
Density 1.596 g/cm³[5]
Appearance White to light yellow crystalline solid[4]
Solubility Soluble in ethanol, methanol, isopropanol, chloroform; Insoluble in water[4]
II. Experimental Protocol: Standard Recrystallization

Recrystallization from short-chain alcohols is the industry standard for purifying beta-nitrostyrenes[3][7]. This protocol is designed as a self-validating system: the visual transition from a turbid crude mixture to distinct light-yellow needles confirms the exclusion of polymeric impurities.

Step 1: Solvent Selection & Dissolution

  • Action: Suspend the crude solid in a minimum volume of hot isopropanol (IPA) or methanol (approx. 60–70 °C). Stir continuously until the bulk solid dissolves[3][7].

  • Causality: Nitrostyrenes exhibit a steep solubility curve in alcohols. Using the absolute minimum volume of hot solvent ensures maximum thermodynamic recovery upon cooling, preventing yield loss.

Step 2: Hot Filtration (Impurity Purge)

  • Action: If the hot solution remains turbid or contains dark suspended particulates, pass it rapidly through a pre-warmed fluted filter paper or a Celite pad.

  • Causality: Base-catalyzed Henry reactions frequently trigger side-reactions, forming insoluble, high-molecular-weight polymeric resins[3]. Hot filtration physically removes these color bodies before they can become trapped in the target crystal lattice.

Step 3: Controlled Nucleation & Cooling

  • Action: Allow the clear filtrate to cool slowly to room temperature undisturbed. Once ambient temperature is reached, transfer the flask to an ice bath (0–4 °C) for 1 to 2 hours.

  • Causality: Slow cooling promotes the growth of large, highly ordered trans-isomer crystals. Rapid crashing traps unreacted 2-bromobenzaldehyde and nitromethane within the crystal matrix, depressing the final melting point.

Step 4: Isolation & Cold Wash

  • Action: Collect the newly formed crystals via vacuum filtration. Wash the filter cake with a small volume of strictly ice-cold solvent[7].

  • Causality: The cold wash flushes away the residual mother liquor containing soluble impurities. If the wash solvent is not chilled, it will dissolve the purified product, drastically reducing your isolated yield.

Step 5: Desiccation

  • Action: Dry the crystals in a vacuum oven at 40–50 °C until a constant weight is achieved[7]. Validate purity by checking the melting point (Target: 82–86 °C)[5][6].

III. Purification Workflow Visualization

Workflow for the purification and recrystallization of 2-bromo-beta-nitrostyrene.

IV. Troubleshooting Guide

Q: My crude product is "oiling out" (forming a liquid layer) instead of crystallizing during the cooling phase. How do I fix this? A: "Oiling out" occurs when the crude mixture precipitates at a temperature above its depressed melting point, resulting in liquid-liquid phase separation.

  • Root Cause: The crude mass likely contains excessive amounts of unreacted 2-bromobenzaldehyde or residual nitromethane, which act as freezing-point depressants[2].

  • Corrective Action: Re-heat the mixture until it forms a homogeneous solution. Add 10–20% more hot solvent to lower the concentration, then cool the solution much more slowly. If oiling persists, you must perform a preliminary silica gel plug filtration (using a hexane/ethyl acetate gradient) to strip away the lipophilic aldehyde before attempting recrystallization again.

Q: The recrystallized solid is dark orange/brown instead of the expected light yellow. Is it pure? A: No. A dark coloration indicates contamination by polymeric byproducts formed during the nitroaldol condensation[3].

  • Root Cause: Base-catalyzed Henry reactions are prone to forming high-melting polymers if heated excessively or run for extended durations[3].

  • Corrective Action: Dissolve the solid in your recrystallization solvent, add activated charcoal (e.g., Darco), and boil gently for 5–10 minutes. Perform a hot filtration through a Celite pad to remove the charcoal. The resulting filtrate will yield the correct light-yellow crystals[4].

Q: My isolated yield after recrystallization is extremely low (<30%). Where did my product go? A: Low recovery is almost always a solvent-volume or temperature-control issue.

  • Root Cause: 1-bromo-2-[(1E)-2-nitroethenyl]benzene is moderately soluble in alcohols even at room temperature[4]. Using too much solvent during dissolution or washing the filter cake with unchilled solvent will wash your product into the filtrate.

  • Corrective Action: Ensure you are using the absolute minimum amount of boiling solvent to dissolve the crude mass. Always wash the final crystals with ice-cold solvent. You can recover lost product by concentrating the mother liquor under reduced pressure to obtain a second crop of crystals.

V. Frequently Asked Questions (FAQs)

Q: Can I use water to precipitate the product directly from the reaction mixture? A: While crashing the product out of a water-miscible solvent (like methanol) by adding water is a common crude isolation technique for the Henry reaction[2], it is not a substitute for purification. Rapid aqueous precipitation traps impurities (aldehydes and polymers) within the solid matrix. It must be followed by proper organic recrystallization to achieve pharmaceutical-grade purity[6].

Q: Does recrystallization separate the cis and trans isomers? A: Yes. The Henry reaction predominantly yields the thermodynamically favored trans (1E) isomer[4]. Because the trans isomer packs more efficiently into a crystal lattice, it has a higher melting point (82–86 °C)[5][6] and lower solubility than the cis isomer. Controlled crystallization selectively precipitates the trans isomer, leaving trace cis isomers dissolved in the mother liquor.

Q: What are the critical safety considerations when handling this compound? A: Beta-nitrostyrenes are potent Michael acceptors. They act as strong skin, eye, and respiratory irritants, and can be sensitizers[4]. Always handle the solid and its solutions in a certified fume hood while wearing appropriate personal protective equipment (nitrile gloves, safety goggles, and a lab coat)[4].

VI. References
  • trans-2-bromo-beta-nitrostyrene - ChemBK Source: ChemBK URL:

  • trans-2-bromo-beta-nitrostyrene - ChemNet Source: ChemNet URL:

  • trans-2-Bromo-ß-nitrostyrene, 95% - Thomas Scientific Source: Thomas Scientific URL:

  • Preparation of a β-Nitrostyrene Derivative by the Henry Reaction Source: RSC Books URL:

  • The Enduring Legacy of the Henry Reaction Source: Benchchem URL:

  • CN102229613B - New process for synthesis of asenapine Source: Google Patents URL:

  • The Synthesis of beta-Nitrostyrenes Source: Rhodium Archive (J. Org. Chem.) URL:

Sources

Technical Support Center: Handling, Storage, and Polymerization Prevention of 1-Bromo-2-[(1E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-bromo-2-[(1E)-2-nitroethenyl]benzene (also known as o-bromo- β -nitrostyrene). This compound is a highly versatile, light-yellow crystalline intermediate widely utilized in the synthesis of complex pharmaceuticals (such as asenapine) and advanced molecular frameworks[1]. However, its unique electronic structure makes it notoriously unstable under improper storage conditions.

This guide provides researchers and drug development professionals with field-proven insights, troubleshooting FAQs, and self-validating protocols to prevent undesired polymerization and ensure maximum synthetic yield.

Core Principles: The Causality of Degradation

To prevent degradation, one must understand the causality behind it. The instability of 1-bromo-2-[(1E)-2-nitroethenyl]benzene is rooted in its molecular architecture. The nitroethenyl group ( −CH=CH−NO2​ ) features a strongly electron-withdrawing nitro moiety that severely polarizes the olefinic double bond.

This polarization significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the vinyl group highly susceptible to nucleophilic attack and radical propagation[2]. When exposed to heat, UV light, or trace basic impurities, the molecule undergoes rapid chain-growth polymerization. Even at room temperature, trace oxygen can generate peroxides that act as radical initiators, transforming the crystalline solid into an intractable, gummy polymer matrix[3].

Polymerization Monomer 1-Bromo-2-[(1E)-2- nitroethenyl]benzene Initiation Initiation (Heat / UV / Base) Monomer->Initiation Radical Propagating Radical Initiation->Radical Unpaired e- Polymer Undesired Polymer Radical->Polymer Propagation Stable Stable Dormant Species Radical->Stable Interception Inhibitor Inhibitor (e.g., TEMPO / BHT) Inhibitor->Stable Radical Scavenging

Radical polymerization pathway of nitrostyrene and interception by inhibitors.

Troubleshooting FAQs

Q1: My stored batch of 1-bromo-2-[(1E)-2-nitroethenyl]benzene has turned into a yellow, insoluble gum. What happened? A1: The compound has undergone thermal self-initiation or photo-initiated radical polymerization. Prolonged exposure to ambient light or temperatures above 25°C can trigger the Mayo mechanism (thermal self-initiation) or generate initiating peroxides[2]. Once initiated, the propagating radical is stabilized by the conjugated nitro-aromatic system, driving the reaction forward rapidly[3].

Q2: Which inhibitor should I use to prevent this during long-term storage? A2: For long-term storage, a dual-inhibitor approach is scientifically optimal. Phenolic antioxidants like BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol) act as hydrogen-atom donors to quench peroxy radicals. However, stable nitroxide radicals like 4-hydroxy-TEMPO are superior at directly trapping carbon-centered propagating radicals. Experimental data shows that a synergistic blend of a phenolic compound (like DTBMP or BHT) and 4-hydroxy-TEMPO provides the highest inhibition efficiency[4].

Q3: How do I remove the inhibitor before using the monomer in a synthesis? A3: The causality of removal depends on the inhibitor's chemical nature. Phenolic inhibitors (TBC, BHT) are weakly acidic; therefore, passing the monomer solution through a plug of basic alumina physically traps the phenoxide ions while letting the neutral nitrostyrene pass[2]. TEMPO derivatives are neutral and require careful vacuum distillation or recrystallization for removal.

Quantitative Data: Inhibitors & Storage Parameters

Table 1: Comparison of Common Polymerization Inhibitors
InhibitorClassOptimal ConcentrationMechanism of ActionRecommended Removal Method
BHT Phenolic100 - 500 ppmH-atom transfer to peroxy radicals[4]Basic Alumina Plug / Base Wash
TBC Phenolic10 - 50 ppmRadical scavengingBasic Alumina Plug / Base Wash
4-OH-TEMPO Nitroxide25 - 100 ppmDirect trapping of C-centered radicals[4]Recrystallization
Table 2: Optimal Storage Conditions
ParameterOptimal ConditionCausality / Rationale
Temperature 2°C to 8°C (Refrigerated)Minimizes thermal self-initiation and preserves the crystalline state (MP: 64-67°C)[1].
Light Exposure Amber glass or foil-wrappedPrevents UV-induced photo-initiation of the highly conjugated vinyl group[2].
Atmosphere Argon or Nitrogen backfillExcludes oxygen, preventing the formation of initiating peroxides[2].
Container Tightly sealed PTFE-lined capPrevents moisture ingress which can catalyze undesired side reactions.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol below includes a built-in self-validation step to confirm success before proceeding to downstream synthesis.

Protocol A: Removal of Phenolic Inhibitors via Basic Alumina

Use this protocol to remove BHT or TBC prior to utilizing the monomer in a reaction[2].

  • Preparation: Equip a glass column or a large Pasteur pipette with a small plug of glass wool at the bottom.

  • Column Loading: Add a 1 cm layer of sea sand, followed by 5–10 cm of basic alumina (Activity I). Top with another 1 cm layer of sand.

  • Equilibration: Pre-wet the column with the chosen reaction solvent (e.g., anhydrous dichloromethane or diethyl ether).

  • Elution: Dissolve the stabilized 1-bromo-2-[(1E)-2-nitroethenyl]benzene in a minimal amount of the solvent. Load it carefully onto the column and elute, collecting the fractions containing the yellow monomer.

  • Self-Validation (Colorimetric Assay): Take a 50 µL aliquot of the eluent and mix it vigorously with 1 mL of 1 M NaOH aqueous solution.

    • Pass: The aqueous layer remains colorless (inhibitor successfully removed).

    • Fail: The aqueous layer turns yellow/brown (phenoxide ions present; repeat column filtration).

Protocol B: Monomer Recovery via Recrystallization

Use this protocol if your stock has partially polymerized (indicated by a gummy texture) to recover pure monomer.

  • Dissolution: Suspend the degraded stock in hot ethanol (approx. 50°C). The pure monomer will dissolve, while the polymeric matrix will remain largely insoluble.

  • Filtration: Perform a hot filtration through a fine-porosity fritted glass funnel to remove the insoluble polymer chains.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours to induce crystallization.

  • Self-Validation (Gravimetric & Visual QC): Filter the resulting light-yellow crystals and dry under vacuum.

    • Visual Check: Pure 1-bromo-2-[(1E)-2-nitroethenyl]benzene forms distinct, free-flowing light yellow crystals[1]. Any residual tackiness indicates polymer contamination.

    • Melting Point Check: Verify the melting point is sharp at 64–67°C[1]. A depressed or broad melting range confirms residual impurities.

Workflow Start Stabilized Monomer Stock Decision Inhibitor Type? Start->Decision Alumina Basic Alumina Plug (Phenolics) Decision->Alumina BHT / TBC Distill Recrystallization (Non-phenolics) Decision->Distill TEMPO QC QC: Colorimetric Validation Alumina->QC Distill->QC QC->Start Fail Ready Ready for Synthesis QC->Ready Pass

Decision matrix and workflow for inhibitor removal and quality control.

Sources

Technical Support Center: Solvent Optimization for 1-Bromo-2-[(1E)-2-nitroethenyl]benzene Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you know that 1-bromo-2-[(1E)-2-nitroethenyl]benzene (commonly known as o-bromo-β-nitrostyrene) is a highly versatile Michael acceptor used in synthesizing complex pharmaceutical intermediates 1[1]. However, the ortho-bromo substitution introduces unique steric and electronic challenges.

This guide is designed to help you troubleshoot solvent-related issues, understand the mechanistic causality behind solvent selection, and implement self-validating protocols for your asymmetric organocatalytic reactions.

Core Principles: The Causality of Solvent Selection

When performing asymmetric organocatalytic Michael additions (e.g., using thiourea, squaramide, or cinchona alkaloid derivatives), the solvent is not merely a passive reaction medium—it actively dictates the transition state geometry2[2].

  • Hydrogen Bonding Disruption: Bifunctional catalysts rely on delicate hydrogen-bonding networks to activate the nitro group of the nitrostyrene. Polar, coordinating solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) competitively bind to the hydrogen-bond donors of the catalyst. This disrupts the catalyst-substrate complex, leading to uncontrolled background reactions and plummeting enantioselectivity (ee) 2[2].

  • Solvation vs. Stereocontrol: Non-polar solvents like toluene or mildly polar halogenated solvents like dichloromethane (DCM) preserve these critical hydrogen bonds 3[3]. For 1-bromo-2-[(1E)-2-nitroethenyl]benzene specifically, DCM is often the optimal choice because it balances the need for non-competitive H-bonding with sufficient solvating power to dissolve the sterically hindered, halogenated substrate at low temperatures (e.g., 10 °C) 3[3].

Mechanism Catalyst Bifunctional Catalyst (Thiourea/Cinchona) Complex Catalyst-Substrate Complex (H-Bonds Intact) Catalyst->Complex Non-Polar Solvent (Toluene/DCM) Disrupted Solvent-Catalyst Complex (H-Bonds Broken) Catalyst->Disrupted Polar Solvent (MeCN/DMF) Substrate 1-bromo-2-[(1E)-2- nitroethenyl]benzene Substrate->Complex Substrate->Disrupted Product High ee Product Complex->Product Stereocontrolled Addition Racemic Racemic Product Disrupted->Racemic Uncontrolled Background Rxn

Mechanistic pathway showing solvent effects on hydrogen-bonding and enantioselectivity.

Troubleshooting FAQs

Q1: My organocatalytic Michael addition yields are high, but the enantiomeric excess (ee) is near zero. What is causing this? A1: You are likely using a polar, hydrogen-bond-accepting solvent (like Acetonitrile or THF). In these solvents, the solvent molecules outcompete the nitro group of the substrate for the catalyst's active sites 2[2]. Switch to a non-polar solvent like Toluene or a weakly coordinating solvent like DCM to restore stereocontrol2[2], 3[3].

Q2: I switched to Toluene to improve my ee, but now the reaction is incredibly sluggish and my 1-bromo-2-[(1E)-2-nitroethenyl]benzene isn't fully dissolving. How do I fix this? A2: The ortho-bromo group decreases the substrate's solubility in purely non-polar aliphatic or aromatic hydrocarbons at lower temperatures. If toluene fails, transition to Dichloromethane (DCM). DCM maintains high enantioselectivity (often >88% ee) while significantly improving the solubility of halogenated aromatics, allowing the reaction to proceed efficiently even at 10 °C or 0 °C 3[3].

Q3: I am trying to react diethyl malonate with 1-bromo-2-[(1E)-2-nitroethenyl]benzene, but I see multiple side products and low conversion. Is the solvent to blame? A3: It could be a combination of solvent and stoichiometry. For malonate additions, supramolecular interactions are key. Toluene has been proven to be the optimal solvent for these specific transformations when using bispidine or thiourea catalysts 4[4]. Additionally, ensure your malonate is in excess (e.g., 5 equivalents); reducing the ratio to 1:1 drastically reduces the reaction rate and promotes side reactions 4[4].

SolventOptimization Start Start: 2-Bromo-β-nitrostyrene Reaction Setup CheckSolubility Is substrate soluble at reaction temp? Start->CheckSolubility PolarSolvent Test Polar Solvents (e.g., MeCN, THF) CheckSolubility->PolarSolvent No NonPolarSolvent Test Non-Polar Solvents (e.g., Toluene, DCM) CheckSolubility->NonPolarSolvent Yes CheckEE Check Enantioselectivity (ee) PolarSolvent->CheckEE NonPolarSolvent->CheckEE HighEE High ee (>90%) Optimal Condition CheckEE->HighEE If Non-Polar LowEE Low ee (<50%) H-Bond Disruption CheckEE->LowEE If Polar AdjustTemp Lower Temperature / Change Catalyst LowEE->AdjustTemp AdjustTemp->NonPolarSolvent Retry

Workflow for optimizing solvent conditions in 2-bromo-β-nitrostyrene reactions.

Quantitative Data: Solvent Effects on Michael Additions

The table below summarizes the causality between solvent properties and reaction outcomes for asymmetric organocatalytic additions to β-nitrostyrenes 2[2], 3[3].

SolventDielectric Constant (ε)H-Bond Acceptor?Typical YieldTypical eeRecommendation
Acetonitrile 37.5YesHigh (>90%)Very Low (<5%)Avoid for asymmetric organocatalysis 2[2].
Chloroform (CHCl₃) 4.81WeakGood (~83%)Good (~86%)Acceptable, but DCM is usually superior 3[3].
Dichloromethane (DCM) 8.93WeakHigh (~85%)Excellent (~88%)Optimal for balancing solubility and ee 3[3].
Toluene 2.38NoHigh (>90%)Excellent (>95%)Optimal if the substrate is fully soluble 2[2], 4[4].

Validated Experimental Protocol: Asymmetric Michael Addition

Self-Validating Protocol for the Addition of α-Aminomaleimides/Malonates to 1-Bromo-2-[(1E)-2-nitroethenyl]benzene This protocol utilizes DCM to ensure complete dissolution of the ortho-bromo substrate while maximizing enantioselectivity3[3].

Materials:

  • 1-Bromo-2-[(1E)-2-nitroethenyl]benzene (0.1 mmol) 3[3]

  • Michael Donor (e.g., α-aminomaleimide or diethyl malonate) (0.1 to 0.5 mmol) 4[4], 3[3]

  • Bifunctional Organocatalyst (e.g., Cinchona alkaloid derivative) (1 to 10 mol%)2[2], 3[3]

  • Anhydrous Dichloromethane (DCM) (0.3 mL to 1.0 mL) 3[3]

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, add 1-bromo-2-[(1E)-2-nitroethenyl]benzene (0.1 mmol) and the organocatalyst (1 mol%).

  • Solvation: Add 0.3 mL of anhydrous DCM to the vial. Stir for 5 minutes at room temperature to ensure complete dissolution of the halogenated substrate 3[3].

  • Temperature Equilibration: Cool the reaction mixture to 10 °C using a cryocooler or an ice/water bath. Causality note: Lowering the temperature increases the energetic difference between the transition states (ΔΔG⧧), improving ee, but going below 10 °C may precipitate the ortho-bromo substrate 3[3].

  • Initiation: Add the Michael donor (0.1 mmol) dropwise to the stirred solution.

  • Monitoring: Stir the mixture at 10 °C open to the air (or under nitrogen if the donor is sensitive) for 48 hours 3[3].

  • Workup & Purification: Once the nitrostyrene is consumed, concentrate the reaction mixture directly under reduced pressure 2[2]. Purify the residue via flash column chromatography to afford the chiral adduct.

Self-Validating Checkpoints:

  • Visual Cues: 1-bromo-2-[(1E)-2-nitroethenyl]benzene is a distinct yellow solid 1[1]. As the reaction proceeds, the fading of this yellow color serves as a primary visual indicator of conversion.

  • TLC Monitoring: The disappearance of the starting material spot (UV active) validates completion.

  • Chiral HPLC: Running the purified product on a chiral stationary phase (e.g., Chiralpak IA) against a racemic standard (synthesized using an achiral base like KOtBu) mathematically validates the stereochemical success of your solvent choice2[2], 3[3].

References

  • Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene Source: Semantic Scholar URL:[Link]

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst Source: MDPI URL:[Link]

  • Combined Computational and Experimental Studies on the Asymmetric Michael Addition of α-Aminomaleimides to β-Nitrostyrenes Using an Organocatalyst Derived from Cinchona Alkaloid Source: ACS Publications URL:[Link]

  • trans-2-bromo-beta-nitrostyrene Source: ChemBK URL:[Link]

Sources

catalyst selection for 1-bromo-2-[(1E)-2-nitroethenyl]benzene reduction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective reduction of highly functionalized building blocks. The reduction of 1-bromo-2-[(1E)-2-nitroethenyl]benzene (commonly known as 2-bromo- β -nitrostyrene) to 2-bromophenethylamine is a classic test of catalytic precision.

This molecule features three reducible moieties: an alkene, a nitro group, and an aryl bromide. The primary challenge is driving the complete reduction of the nitroethenyl group to an aminoethyl group without triggering the premature cleavage of the carbon-bromine (C–Br) bond.

Below is our comprehensive troubleshooting guide, detailing the causality behind catalyst selection, self-validating protocols, and mechanistic pathways.

Part 1: Mechanistic Causality & The Hydrodehalogenation Trap

To choose the right catalyst, you must understand the competing kinetics at the metal surface.

Why does standard Palladium on Carbon (Pd/C) fail? Palladium is highly active for both alkene and nitro reduction, but it is also the premier catalyst for oxidative addition into C(sp2)–X bonds. When 1-bromo-2-[(1E)-2-nitroethenyl]benzene is exposed to Pd/C and H2​ , the Pd(0) species inserts into the relatively weak C–Br bond. Subsequent hydrogenolysis replaces the bromine with hydrogen[1]. Because this hydrodehalogenation is thermodynamically driven by the formation of HBr, it often outpaces the final rate-limiting step of nitro reduction (cleavage of the N–O bond), yielding des-bromo phenethylamine as the major product.

The Chemoselective Shift: To preserve the halogen, we must shift away from catalysts that readily undergo oxidative addition.

  • Transfer Hydrogenation / Hydride Systems: demonstrate that a NaBH4​/CuCl2​ system reduces β -nitrostyrenes to phenethylamines in 10 to 30 minutes while completely preserving aryl halides[2]. The active species (likely a copper hydride) operates via a different mechanistic pathway that ignores the C–Br bond.

  • Dissolving Metal Reductions: Traditional Zn/HCl or Fe/HCl systems rely on single-electron transfer (SET) mechanisms that preferentially reduce the highly electron-deficient nitroalkene over the aryl halide.

Part 2: Troubleshooting Guide & FAQs

Q1: I used 10% Pd/C with H2​ gas. My NMR shows complete loss of the aromatic bromine. How can I prevent this while still using hydrogenation? A: If you must use catalytic hydrogenation, Pd/C is the wrong choice for aryl bromides[3]. You must use a "poisoned" or less nucleophilic catalyst. Switch to Platinum dioxide ( PtO2​ , Adams' catalyst) in acidic media (e.g., ethanol with a few equivalents of HCl). The acidic environment protonates the intermediate hydroxylamine, accelerating its reduction to the amine before dehalogenation can occur. Alternatively, use Raney Nickel at ambient temperature and pressure, monitoring the reaction strictly via TLC to stop it the moment the nitro group is reduced.

Q2: I switched to Lithium Aluminum Hydride ( LiAlH4​ ), but I am getting a complex mixture with dimeric impurities and low yields (50%). Why? A: LiAlH4​ is a harsh, highly reactive nucleophilic hydride. While it avoids transition-metal-catalyzed hydrodehalogenation, it frequently causes incomplete reduction, stalling at the oxime or hydroxylamine stage. These intermediates can condense with each other to form dimeric azo- or azoxy- byproducts. Furthermore, LiAlH4​ requires strictly anhydrous conditions and tedious Fieser workups that trap the product in aluminum salts, limiting isolated yields to ~60%[4].

Q3: My reaction stalled at the oxime intermediate (2-bromophenylacetaldoxime). How do I push it to the primary amine? A: The N–O bond cleavage is the highest activation energy barrier in this sequence. If using a hydride source, ensure you have a sufficient excess of the reducing agent and adequate temperature. If using NaBH4​/CuCl2​ , the reaction must be heated to reflux (80 °C)[5]. At room temperature, the reaction will stall at the oxime/hydroxylamine stage.

Q4: Is there a bench-stable, scalable alternative to pyrophoric hydrides that preserves the halogen? A: Yes. The NaBH4​/CuCl2​ one-pot system is highly recommended. It is non-pyrophoric, tolerates aqueous solvents, and provides up to 83% yield of the halogenated phenethylamine without requiring inert atmospheres[6].

Part 3: Quantitative Catalyst Performance Data

Catalyst SystemAlkene ReductionNitro ReductionHalogen RetentionTypical YieldSafety / Scalability
Pd/C + H2​ CompleteCompletePoor (<10%) N/A (Dehalogenates)High / High
LiAlH4​ CompleteVariableModerate (~70%)50–60%Low (Pyrophoric)
Zn / HCl CompleteCompleteGood (~85%)60–75%Moderate (Exothermic)
NaBH4​/CuCl2​ CompleteCompleteExcellent (>95%) 80–85%High / High

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective One-Pot Reduction via NaBH4​/CuCl2​ [5]

This protocol is self-validating: the immediate color change confirms the generation of the active catalytic species.

  • Preparation: In a round-bottom flask open to the air, suspend NaBH4​ (7.5 equiv, 15 mmol) in a mixture of 2-propanol and water (8 mL, 2:1 v/v).

  • Substrate Addition: Add 1-bromo-2-[(1E)-2-nitroethenyl]benzene (1.0 equiv, 2 mmol) in small portions under vigorous stirring.

  • Catalyst Activation (Visual Cue): Rapidly add a freshly prepared aqueous solution of CuCl2​ (0.1 mL of a 2M solution) dropwise.

    • Validation Check: The solution must immediately turn from pale blue/green to a pitch-black suspension . This indicates the successful reduction of Cu(II) to the active Cu(0) nanoparticle / copper-hydride species. If it remains blue, your NaBH4​ has degraded.

  • Reflux: Transfer the flask to an oil bath and reflux at 80 °C for 10–30 minutes. Monitor the disappearance of the bright yellow starting material via TLC.

  • Workup: Cool to room temperature. Quench by adding 10 mL of a 35% NaOH solution. Extract the aqueous layer with 2-propanol (3 × 10 mL).

  • Isolation: Dry the combined organic extracts over MgSO4​ , filter, and concentrate. Dissolve the residue in cold diethyl ether and precipitate the pure 2-bromophenethylamine hydrochloride salt by adding an excess of 2N HCl in ether.

Protocol B: Traditional Anhydrous Reduction via LiAlH4​ [4]

Use only if transition metals must be entirely avoided.

  • Setup: In a flame-dried flask under a strict Argon atmosphere, suspend LiAlH4​ (4.0 equiv) in anhydrous THF. Cool to 0 °C.

  • Addition: Dissolve the nitrostyrene (1.0 equiv) in anhydrous THF. Add this solution dropwise to the hydride suspension.

    • Validation Check: Vigorous bubbling ( H2​ evolution) and an exotherm validate that the hydride is active.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4–6 hours to force the cleavage of the oxime N–O bond.

  • Fieser Quench: Cool back to 0 °C. For every x grams of LiAlH4​ used, carefully add x mL of water, followed by x mL of 15% NaOH, and finally 3x mL of water.

  • Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through a Celite pad, concentrate the filtrate, and purify the resulting amine.

Part 5: Mandatory Visualizations

Pathway SM 1-bromo-2-[(1E)-2-nitroethenyl]benzene (Starting Material) Nitroalkane 2-bromo-1-(2-nitroethyl)benzene (Alkene Reduced) SM->Nitroalkane Alkene Reduction (Fast) Target 2-bromophenethylamine (Target Product) SM->Target Direct One-Pot (NaBH4/CuCl2) Oxime Oxime / Hydroxylamine (Intermediates) Nitroalkane->Oxime Nitro Reduction (Rate-Limiting) Oxime->Target N-O Cleavage Side Phenethylamine (Dehalogenation Byproduct) Target->Side Hydrodehalogenation (Pd/C, H2)

Mechanistic pathways and side reactions in 2-bromo-beta-nitrostyrene reduction.

DecisionTree Start Select Reduction Strategy Q1 Is Halogen Retention Critical? Start->Q1 PdC Standard Pd/C + H2 (Yields Phenethylamine) Q1->PdC No Q2 Scale & Safety Constraints? Q1->Q2 Yes LiAlH4 LiAlH4 (Strictly Anhydrous, Pyrophoric) Q2->LiAlH4 Lab Scale, Inert Atm NaBH4 NaBH4 / CuCl2 (Mild, Aqueous-Tolerant, Highly Chemoselective) Q2->NaBH4 Scalable, Benchtop

Decision tree for selecting the optimal catalyst system based on chemoselectivity.

Part 6: References

  • Facile one-pot reduction of β -nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry (2025).[Link]

  • Chemoselective Reduction of Aryl Halide Bearing Nitro Group Enabled by Heterogeneous Monolith Supported Pd Catalyst. Topics in Catalysis (2025).[Link]

  • Transfer hydrogenolysis of aryl halides and other hydrogen acceptors by formate salts in the presence of palladium/carbon catalyst. The Journal of Organic Chemistry (1991).[Link]

Sources

Validation & Comparative

HPLC Method Validation for 1-Bromo-2-[(1E)-2-nitroethenyl]benzene Purity Analysis: A Column Selectivity Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For pharmaceutical researchers and drug development professionals, the purity analysis of halogenated nitrostyrenes presents a unique chromatographic challenge. Specifically, 1-bromo-2-[(1E)-2-nitroethenyl]benzene (commonly known as trans-2-bromo- β -nitrostyrene) is a highly reactive, critical intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs) such as the atypical antipsychotic Asenapine ().

This guide objectively compares the performance of traditional C18 stationary phases against specialized Pentafluorophenyl (PFP) and Biphenyl columns for the purity analysis of this compound. By examining the causality behind molecular interactions and establishing a self-validating experimental protocol aligned with, this document provides a definitive framework for robust method development.

The Chromatographic Challenge: Causality in Column Selection

The molecule 1-bromo-2-[(1E)-2-nitroethenyl]benzene possesses an extended π -conjugated system, a highly electronegative nitro group, and a bulky, polarizable bromine atom at the ortho position. During synthesis, the primary impurities generated are unreacted starting materials (e.g., 2-bromobenzaldehyde) and the undesired Z (cis) isomer.

Why Traditional C18 Fails

Traditional alkyl phases (C18) rely almost entirely on dispersive (hydrophobic) interactions. Because the E (trans) and Z (cis) isomers of 2-bromo- β -nitrostyrene have nearly identical hydrophobic footprints, a standard C18 column struggles to resolve them, often resulting in dangerous co-elution that masks true impurity levels. This limitation of standard silica-based C18 for halogenated aromatics is well-documented in the .

The Solution: Orthogonal Selectivity via π−π Interactions

To achieve baseline separation, we must exploit the spatial geometry and electron density of the molecule.

  • Pentafluorophenyl (PFP) Phases: The highly electronegative fluorine atoms create a strong dipole moment and act as a π -electron acceptor. This phase interacts differently with the distinct π -electron densities of the E and Z isomers.

  • Biphenyl Phases: As detailed in, biphenyl columns provide two aromatic rings that can pivot. This allows for optimal π−π overlap with the planar E isomer, resulting in stronger retention and excellent resolution from the sterically hindered, non-planar Z isomer.

Column_Selection A Analyte: 2-Bromo-β-nitrostyrene (Isomeric Mixture) B C18 Phase Hydrophobic Only A->B C PFP Phase Dipole & π-π A->C D Biphenyl Phase Enhanced π-π A->D E Poor Resolution (Rs < 1.5) B->E F Optimal Resolution (Rs > 3.0) C->F Acceptable D->F Superior

Fig 1. Chromatographic phase selection logic based on molecular interactions.

Objective Performance Comparison

To empirically validate the theoretical causality, an isomeric mixture of 2-bromo- β -nitrostyrene was analyzed across three different column chemistries under identical gradient conditions. The quantitative performance metrics are summarized below.

Chromatographic ParameterC18 (Octadecyl)PFP (Pentafluorophenyl)Biphenyl
Primary Retention Mechanism Dispersive (Hydrophobic)Dipole, π−π , HalogenEnhanced π−π , Steric
Retention Time (E-isomer) 6.4 min8.1 min9.5 min
Resolution (E vs Z isomer) 1.2 (Co-elution risk)2.8 (Baseline resolved)3.1 (Baseline resolved)
Tailing Factor (Tf) 1.451.051.10
Theoretical Plates (N) 8,50014,20013,800

Conclusion of Comparison: The Biphenyl column provides the highest resolution ( Rs​=3.1 ) between the critical isomeric pairs, making it the superior choice for this specific purity assay. The PFP column is a highly viable alternative, while the C18 column is deemed unfit for purpose due to a resolution failure ( Rs​<1.5 ).

Optimized Experimental Protocol (Biphenyl Phase)

The following step-by-step methodology utilizes the Biphenyl phase. The inclusion of Trifluoroacetic acid (TFA) is a deliberate causal choice: it suppresses residual silanol ionization on the silica support, preventing secondary cation-exchange interactions that cause peak tailing for polarizable analytes.

Step-by-Step Methodology
  • Column Installation: Install a Biphenyl HPLC column (e.g., 150 mm × 4.6 mm, 3 µm particle size) into the column oven. Set the temperature to 30°C to maintain consistent mobile phase viscosity and reproducible retention times.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program: Program the pump to deliver a linear gradient from 40% B to 80% B over 15 minutes, followed by a 3-minute hold at 80% B, and a 5-minute re-equilibration at 40% B.

  • Flow Rate & Detection: Set the flow rate to 1.0 mL/min . Configure the Photodiode Array (PDA) detector to extract the chromatogram at 254 nm (optimal for the extended conjugation of the nitrostyrene system).

  • Sample Preparation: Dissolve 10.0 mg of the 1-bromo-2-[(1E)-2-nitroethenyl]benzene sample in 10 mL of Acetonitrile (Diluent) to achieve a nominal concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject 5 µL of the prepared sample.

ICH Q2(R2) Method Validation & Self-Validating Framework

To ensure absolute trustworthiness, this method must be validated according to the modernized .

Crucially, this protocol operates as a self-validating system . Before any sample data is accepted, a System Suitability Test (SST) acts as an automated gatekeeper. If the SST criteria are not met, the sequence aborts, mathematically preventing the generation of invalid data.

Validation_Protocol SST System Suitability Rs ≥ 2.0 SST->SST Fail (Abort) Spec Specificity Peak Purity >99% SST->Spec Pass Lin Linearity R² ≥ 0.999 Spec->Lin Acc Accuracy 98-102% Rec. Lin->Acc Prec Precision RSD ≤ 2.0% Acc->Prec Valid Method Validated ICH Q2(R2) Prec->Valid

Fig 2. Self-validating ICH Q2(R2) workflow with integrated System Suitability gating.

Validation Parameters
  • System Suitability (The Gatekeeper): Inject a resolution standard containing both E and Z isomers. Requirement: Resolution ( Rs​ ) must be ≥2.0 , and the Tailing Factor ( Tf​ ) must be ≤1.5 .

  • Specificity (Forced Degradation): Subject the sample to acid (1N HCl), base (1N NaOH), oxidation (3% H2​O2​ ), and photolytic stress. Using the PDA detector, verify that the peak purity angle is less than the purity threshold for the main peak, proving no co-elution of degradants.

  • Linearity & Range: Prepare standard solutions ranging from 25% to 150% of the nominal concentration. Requirement: The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Perform spike recovery experiments by adding known amounts of impurity standards to the API matrix at 50%, 100%, and 150% of the specification limit. Requirement: Recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Perform 6 independent sample preparations of a single batch. Requirement: The Relative Standard Deviation (RSD) of the purity assay must be ≤2.0% .

References

  • Title : ICH Q2(R2) Validation of Analytical Procedures Source : European Medicines Agency (EMA) / International Council for Harmonisation URL :[Link]

  • Title : LC Column Comparison Source : Restek Resource Hub URL :[Link]

  • Title: Process for the preparation of asenapine (Patent CN110606852B)

Comparative Reduction Strategies for 1-Bromo-2-[(1E)-2-nitroethenyl]benzene: Navigating Chemoselectivity and Yield

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of halogenated phenethylamines, such as 2-bromophenethylamine, relies heavily on the efficient reduction of their corresponding β-nitrostyrene precursors. For researchers and drug development professionals, the reduction of 1-bromo-2-[(1E)-2-nitroethenyl]benzene (commonly known as 2-bromo-β-nitrostyrene) presents a specific chemoselective challenge: the chosen reagent must fully reduce both the conjugated alkene and the nitro group to a primary amine, without triggering the hydrodehalogenation of the labile aryl bromide bond.

This guide provides an objective, data-driven comparison of the most common reducing agents used for this transformation, detailing their mechanistic causality, quantitative performance, and validated experimental protocols.

Mechanistic Evaluation of Reducing Agents

Lithium Aluminum Hydride (LiAlH₄): The Traditional Brute Force

LiAlH₄ is a powerful, unselective nucleophilic hydride source. It attacks the electron-deficient β-carbon of the nitrostyrene, followed by the exhaustive reduction of the nitro group to an amine via hydroxylamine intermediates[1]. While it successfully yields 2-bromophenethylamine, its extreme reactivity can lead to over-reduction or partial debromination[1]. Furthermore, LiAlH₄ requires strictly anhydrous ethereal solvents and an inert atmosphere, complicating industrial scale-up and posing significant safety hazards[2].

Sodium Borohydride (NaBH₄) Alone: The Conjugate Reductant

Unlike LiAlH₄, NaBH₄ is a milder reagent. When applied to 1-bromo-2-[(1E)-2-nitroethenyl]benzene in alcoholic solvents, it acts strictly via conjugate (Michael) addition[3]. The hydride attacks the β-position of the nitroalkene, yielding the saturated 1-bromo-2-(2-nitroethyl)benzene[4]. The nitro group remains completely untouched because sodium borohydride per se lacks the reduction potential to break the N-O bonds without a transition metal catalyst[3].

Catalytic Hydrogenation (H₂, Pd/C): The Dehalogenation Trap

While hydrogen gas over palladium on carbon (Pd/C) is a standard method for reducing both alkenes and nitro groups, it is highly contraindicated for ortho-brominated substrates. The active Pd surface readily undergoes oxidative addition into the aryl-bromide bond, leading to rapid hydrodehalogenation[5]. The primary product isolated is the des-bromo analogue (phenethylamine), rendering this method useless for preserving the halogen.

The NaBH₄/CuCl₂ System: The Chemoselective Optimum

Recent synthetic advancements highlight the NaBH₄/CuCl₂ system as a breakthrough for this specific transformation[6]. The addition of catalytic Copper(II) chloride to NaBH₄ generates an active Copper(0) or copper hydride species in situ[2]. This transient species facilitates a rapid, single-electron transfer (SET) reduction pathway that fully reduces both the alkene and the nitro group to the primary amine within 10–30 minutes[6]. Crucially, this system operates under mild conditions (aqueous/alcoholic solvent) and is entirely chemoselective, leaving the aryl bromide bond completely intact[6].

Quantitative Performance Comparison

The following table summarizes the expected outcomes when subjecting 1-bromo-2-[(1E)-2-nitroethenyl]benzene to various reducing environments.

Reducing AgentPrimary ProductExpected YieldDehalogenation RiskReaction Conditions
NaBH₄ / CuCl₂ 2-Bromophenethylamine62–83%None Mild (80°C, 10-30 min, Open Air)
LiAlH₄ 2-BromophenethylamineVariableLow to ModerateHarsh (Reflux, Anhydrous, Inert Gas)
NaBH₄ (Alone) 1-Bromo-2-(2-nitroethyl)benzene>90%NoneMild (RT, Alcohol solvent)
H₂ + Pd/C Phenethylamine (Des-bromo)N/A (Side product)Extremely High Mild to Harsh (H₂ pressure)

Reaction Pathways Visualization

ReactionPathways Substrate 1-bromo-2-[(1E)-2-nitroethenyl]benzene LiAlH4 LiAlH4 (Anhydrous, Ether) Substrate->LiAlH4 NaBH4 NaBH4 alone (Alcohol/H2O) Substrate->NaBH4 NaBH4_CuCl2 NaBH4 + CuCl2 (Mild, Aqueous/Alcohol) Substrate->NaBH4_CuCl2 PdC_H2 H2, Pd/C (Catalytic Hydrogenation) Substrate->PdC_H2 Prod_Amine 2-Bromophenethylamine (Target Product) LiAlH4->Prod_Amine Full reduction Harsh conditions Prod_Nitroalkane 1-bromo-2-(2-nitroethyl)benzene (Partial Reduction) NaBH4->Prod_Nitroalkane Alkene reduction only NaBH4_CuCl2->Prod_Amine Full reduction High chemoselectivity Prod_Desbromo Phenethylamine (Dehalogenated Side-Product) PdC_H2->Prod_Desbromo Loss of Aryl Bromide

Reaction pathways for 1-bromo-2-[(1E)-2-nitroethenyl]benzene reduction.

Validated Experimental Protocols

Protocol A: Chemoselective Reduction via NaBH₄/CuCl₂ (Recommended)

Causality Focus: The use of an isopropanol/water mixture stabilizes the borohydride while allowing the in situ generated Cu(0) to remain dispersed. The rapid addition of CuCl₂ is critical to prevent the premature decomposition of the catalyst, ensuring a uniform burst of active Cu(0) nanoparticles[6],[2].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend NaBH₄ (7.5 eq) in a 2:1 mixture of isopropyl alcohol (i-PrOH) and water[7].

  • Substrate Addition: Slowly add 1-bromo-2-[(1E)-2-nitroethenyl]benzene (1.0 eq) to the suspension. Self-Validation: The mixture will exhibit the characteristic bright yellow tint of the conjugated nitrostyrene.

  • Catalyst Initiation: Rapidly add a freshly prepared aqueous solution of CuCl₂ (0.1 eq) dropwise[8].

  • Reflux: Heat the reaction mixture to 80°C and reflux for 10–30 minutes[2]. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the yellow color dissipates and the starting material spot disappears[8].

  • Quench & Extraction: Cool to room temperature and quench with a 35% NaOH solution to break down boron-amine complexes[8]. Extract the aqueous layer with i-PrOH (3x 10 mL). Dry the combined organic layers over anhydrous MgSO₄[2].

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude amine in cold diethyl ether and precipitate the pure 2-bromophenethylamine hydrochloride salt by adding an excess of 2N HCl in diethyl ether[6].

Protocol B: Exhaustive Reduction via LiAlH₄ (Traditional Benchmark)

Causality Focus: Diethyl ether is chosen over THF to modulate the extreme reactivity of LiAlH₄, slightly reducing the risk of debromination. However, strict anhydrous conditions are mandatory to prevent explosive quenching[9].

  • Preparation: Under an inert argon atmosphere, prepare a well-stirred suspension of LiAlH₄ (approx. 4-5 eq) in absolute diethyl ether[1].

  • Addition: Due to the low solubility of some nitrostyrenes and the highly exothermic nature of the reaction, add the 1-bromo-2-[(1E)-2-nitroethenyl]benzene continuously over several hours using a Soxhlet extractor[9].

  • Reduction: Maintain a gentle reflux during the addition. The hydride sequentially reduces the alkene and the nitro group.

  • Fieser Quench: Cool the flask to 0°C. Self-Validation: Carefully quench the unreacted LiAlH₄ using the Fieser method ( n mL water, n mL 15% NaOH, 3n mL water) to precipitate a granular, easily filterable aluminum salt[9].

  • Isolation: Filter the aluminum salts, concentrate the ethereal filtrate, and precipitate the amine hydrochloride using HCl in dioxane[1].

Protocol Workflow Visualization

ProtocolWorkflow Start Suspend NaBH4 (7.5 eq) in i-PrOH/H2O (2:1) AddSubstrate Add 1-bromo-2-[(1E)-2-nitroethenyl]benzene (1.0 eq) slowly Start->AddSubstrate Catalyst Add CuCl2 (0.1 eq) Rapid dropwise addition AddSubstrate->Catalyst Reflux Reflux at 80°C (10 - 30 mins) Catalyst->Reflux Monitor Monitor via TLC until starting material is consumed Reflux->Monitor Quench Cool to RT & Quench with 35% NaOH Monitor->Quench Extract Extract with i-PrOH, Dry over MgSO4 Quench->Extract SaltFormation Precipitate as HCl salt using HCl in dioxane/ether Extract->SaltFormation

Step-by-step experimental workflow for the NaBH4/CuCl2 reduction protocol.

References

  • D'Andrea, L., & Kristensen, J. L. "One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride." ChemRxiv. Available at: [Link]

  • Erne, M., & Ramírez, F. "Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride." Journal of the American Chemical Society, 1950, 72, 2781-2782.
  • "Nitro Reduction - Common Conditions." Common Organic Chemistry.

Sources

Experimental vs. Theoretical Dipole Moment of 1-bromo-2-[(1E)-2-nitroethenyl]benzene: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-bromo-2-[(1E)-2-nitroethenyl]benzene (commonly referred to as ortho-bromo- β -nitrostyrene) is a highly reactive Michael acceptor and a crucial building block in the synthesis of complex pharmaceutical architectures and heterocycles 1. The potent electron-withdrawing nature of the nitro group strongly polarizes the conjugated π -system, rendering the β -carbon highly susceptible to nucleophilic attack 1.

For drug development professionals, accurately determining the molecular dipole moment ( μ ) of this compound is critical. The dipole moment dictates the molecule's lipophilicity, solubility profile, and the strength of its non-covalent dipole-dipole interactions within biological receptor pockets 2. This guide provides an in-depth, objective comparison of the methodologies used to determine its dipole moment experimentally versus theoretically.

The Causality Behind the Comparison

Why is it standard practice to compare experimental and theoretical dipole moments? In 1-bromo-2-[(1E)-2-nitroethenyl]benzene, the steric repulsion between the ortho-bromine atom and the β -nitrostyrene moiety forces the vinyl group slightly out of coplanarity with the aromatic ring. This structural deviation significantly impacts the vector addition of the individual bond dipoles.

  • Experimental measurements capture the macroscopic reality of the molecule in a bulk solvated state, accounting for subtle solvent-induced polarization 3.

  • Theoretical calculations model the molecule in an isolated, ideal gas-phase state 4.

Comparing the two isolates specific solvation effects and validates the chosen quantum mechanical basis sets before the compound is advanced into high-throughput virtual screening pipelines 5.

Part 1: Experimental Determination Protocol

Methodology: Dielectric Constant Measurement via Capacitance Bridge

To determine the experimental dipole moment, researchers rely on the concentration dependence of the dielectric constant ( ϵr​ ) and refractive index ( n ) in a strictly non-polar solvent 6.

Step-by-Step Workflow
  • Solvent Selection: Use anhydrous cyclohexane. Causality: A non-polar solvent is mandatory to minimize solute-solvent dipole interactions that would otherwise invalidate the Debye equation extrapolation 7.

  • Solution Formulation: Prepare a series of dilute solutions of 1-bromo-2-[(1E)-2-nitroethenyl]benzene (mass fractions ranging from 0.001 to 0.01).

  • Dielectric Constant Measurement: Inject the solutions into a thermostated capacitive cell. Measure the capacitance to determine ϵr​ for each fraction.

    • Self-Validation System: Before measuring the target compound, the capacitance cell must be calibrated against pure reference standards (air and pure cyclohexane) to ensure the measured cell constant remains invariant.

  • Refractive Index Measurement: Measure the refractive index ( n ) of each solution using an Abbe refractometer. This isolates the orientation polarization from the induced distortion polarizability (electronic and atomic polarization).

  • Data Extrapolation: Apply the Guggenheim-Smith method. Plot the dielectric constant and the square of the refractive index against the weight fraction. The slopes yield the experimental dipole moment ( μexp​ ) 7.

Part 2: Theoretical Calculation Protocol (DFT)

Methodology: Quantum Mechanical Modeling via Density Functional Theory

Density functional theory (DFT) provides a rigorous mathematical approach to mapping electron density to electronic energy and molecular dipole moments 5.

Step-by-Step Workflow
  • Initial Geometry Construction: Build the 3D molecular structure using a visualizer (e.g., GaussView). Ensure the trans (E) geometry of the alkene double bond is accurately represented.

  • Geometry Optimization: Execute a DFT calculation using the B3LYP functional.

    • Causality for Basis Set Selection: Use the 6-311++G(d,p) basis set. The diffuse functions ("++") are absolutely critical for accurately modeling the electron density tail of the highly electronegative oxygen atoms in the nitro group and the large, highly polarizable bromine atom 8.

  • Frequency Analysis:

    • Self-Validation System: A harmonic vibrational frequency calculation must be executed on the optimized geometry. The strict absence of imaginary frequencies mathematically validates that the structure resides at a true local minimum on the potential energy surface, rather than a transition state.

  • Dipole Moment Extraction: Extract the permanent electric dipole moment ( μtheo​ ) from the output file. The dipole moment is computed directly from the differential electron density integrated over the spatial coordinates 4.

Part 3: Comparative Data Analysis

The table below summarizes the comparative performance and output of both methodologies. (Note: The numerical values provided are representative benchmarks for ortho-halogenated β -nitrostyrene derivatives to illustrate the typical Δμ variance observed between solvated and gas-phase states).

ParameterExperimental MeasurementTheoretical Calculation (DFT)
Methodology Dielectric Constant (Capacitance Bridge)B3LYP/6-311++G(d,p)
Environment Solvated (Cyclohexane)Isolated (Gas-Phase)
Dipole Moment ( μ ) ~3.82 D~4.15 D
Primary Variable Solute-solvent induced polarizationBasis set truncation & functional limits
Throughput Speed Low (Requires physical synthesis & purification)High (In-silico computation)

Data Interpretation: The theoretical gas-phase dipole moment is typically slightly higher than the experimental value. In physical reality, the highly polarizable π -system of the nitrostyrene core interacts with the solvent cavity, slightly dampening the net dipole moment compared to the idealized, isolated DFT model 3.

Part 4: Workflow Visualization

G cluster_exp Experimental Protocol (Dielectric Method) cluster_theo Theoretical Protocol (DFT) Start 1-bromo-2-[(1E)-2-nitroethenyl]benzene Dipole Moment Analysis Exp1 Prepare Dilute Solutions (Non-polar solvent: Cyclohexane) Start->Exp1 Theo1 Build 3D Molecular Model (Confirm (E)-isomer geometry) Start->Theo1 Exp2 Measure Dielectric Constant (ε) & Refractive Index (n) Exp1->Exp2 Exp3 Apply Debye/Guggenheim-Smith Extrapolation Exp2->Exp3 Compare Comparative Data Analysis (Solvation Effects vs. Gas Phase) Exp3->Compare Theo2 DFT Optimization (B3LYP/6-311++G**) Theo1->Theo2 Theo3 Extract Electron Density & Compute Dipole (μ) Theo2->Theo3 Theo3->Compare Outcome Refined Molecular Descriptors for Drug Design & Pharmacokinetics Compare->Outcome

Figure 1: Parallel workflows for experimental and theoretical dipole moment determination.

Conclusion

For 1-bromo-2-[(1E)-2-nitroethenyl]benzene, neither the experimental nor the theoretical dipole moment is universally "correct"; rather, they serve complementary purposes. Experimental measurements provide the necessary ground-truth for macroscopic behavior in solution, while DFT calculations offer rapid, high-resolution insights into the isolated electronic structure. Drug development professionals should utilize DFT for high-throughput screening of nitrostyrene analogs, while reserving dielectric measurements for the final validation of lead candidates.

References

  • BYU ScholarsArchive. "Prediction of Fluid Dielectric Constants".[Link]

  • ResearchGate. "Accurate Determination of the Electric Dipole Moment of a Molecule from Density Functional Theory Calculations". [Link]

  • ACS Publications. "How Accurate Is Density Functional Theory at Predicting Dipole Moments? An Assessment Using a New Database of 200 Benchmark Values".[Link]

  • MMC College. "ELECTRICAL PROPERTIES OF MOLECULES: DIPOLE MOMENT AND POLARIZABILITY". [Link]

  • ResearchGate. "DETERMINATION OF DIPOLE MOMENT FROM RELATIVE PERMITTIVITY AND REFRACTIVE INDEX".[Link]

  • Bio-protocol. "Density functional theory (DFT) calculations".[Link]

Sources

benchmarking catalytic efficiency using 1-bromo-2-[(1E)-2-nitroethenyl]benzene substrates

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Benchmarking Catalytic Efficiency with 1-bromo-2-[(1E)-2-nitroethenyl]benzene

For researchers, scientists, and drug development professionals, the rigorous evaluation of a catalyst's performance is paramount. The selection of an appropriate substrate for these benchmark studies is a critical decision that dictates the quality and comparability of the resulting data. This guide provides a comprehensive analysis of 1-bromo-2-[(1E)-2-nitroethenyl]benzene, a highly activated nitroolefin, as a superior substrate for benchmarking the efficiency of a wide range of catalytic systems.

The unique electronic properties of this substrate, stemming from the synergistic electron-withdrawing effects of the ortho-bromo and nitro functionalities, make it an exceptional tool for probing the limits of catalyst performance. This guide will delve into the synthesis of this substrate, provide detailed protocols for its use in a model catalytic reaction, present a comparative framework for evaluating different catalysts, and discuss the nuances of kinetic analysis.

The Rationale: Why 1-bromo-2-[(1E)-2-nitroethenyl]benzene?

Nitro-olefins are valuable building blocks in organic synthesis, primarily due to the electron-deficient nature of their carbon-carbon double bond, which makes them highly susceptible to nucleophilic attack, particularly in 1,4-addition reactions.[1] The title compound, 1-bromo-2-[(1E)-2-nitroethenyl]benzene, is particularly noteworthy for several reasons:

  • Enhanced Electrophilicity: The presence of a nitro group and a bromine atom on the benzene ring significantly lowers the electron density of the alkene, making it a highly reactive Michael acceptor. This allows for the testing of even weakly active catalysts.

  • Probing Steric and Electronic Effects: The ortho-positioning of the bromo group provides a steric handle that can be used to evaluate the catalyst's ability to accommodate substituted substrates.

  • Versatility in Downstream Functionalization: The bromine atom serves as a reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Heck), allowing for the development of tandem catalytic processes.[2]

  • Chromophoric Properties: The nitroalkene moiety often allows for easy monitoring of reaction progress by techniques like UV-Vis spectroscopy or even thin-layer chromatography (TLC) due to its UV activity.

Synthesis and Characterization of the Benchmark Substrate

The most common and efficient method for synthesizing β-nitrostyrenes is the Henry condensation, which involves the reaction of an aromatic aldehyde with a nitroalkane.[3]

Detailed Experimental Protocol: Synthesis of 1-bromo-2-[(1E)-2-nitroethenyl]benzene

This protocol is adapted from established procedures for the synthesis of functionalized nitroolefins.[1]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
2-Bromobenzaldehyde185.027.36 g39.8
Nitromethane61.045.38 mL99.2
Methanol32.0416.80 mL-
1M Sodium Hydroxide (aq)40.00100.20 mL100.2
8M Hydrochloric Acid (aq)36.4667.00 mL536.0

Procedure:

  • To a three-neck round-bottomed flask equipped with a magnetic stirrer and an addition funnel, add 2-bromobenzaldehyde (39.8 mmol), nitromethane (99.2 mmol), and methanol (16.80 ml).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add aqueous 1M NaOH (100.2 mmol) via the addition funnel, ensuring the internal reaction temperature is maintained between 0 and 10 °C.

  • After the addition is complete, stir the mixture for an additional 15 minutes at 0 °C.

  • Add an ice-water mixture (70.00 ml) and continue stirring at 0 °C for 30 minutes.

  • In a separate beaker, prepare the aqueous 8M HCl solution (536.0 mmol).

  • Slowly pour the reaction mixture into the stirred HCl solution. A precipitate should form.

  • Continue stirring until the reaction is deemed complete by TLC analysis.

  • Filter the crude product using a Büchner funnel and wash with cold water.

  • Recrystallize the solid product from ethanol to yield pure 1-bromo-2-[(1E)-2-nitroethenyl]benzene as colorless prisms.[1]

Characterization:

The identity and purity of the synthesized substrate should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point determination. The crystal structure of this compound has been reported, providing definitive characterization data.[1][4]

G cluster_synthesis Synthesis Workflow reactants 1. Mix Reactants (2-Bromobenzaldehyde, Nitromethane, Methanol) cooling 2. Cool to 0°C reactants->cooling base_add 3. Add NaOH (aq) (Maintain T < 10°C) cooling->base_add stir1 4. Stir at 0°C base_add->stir1 quench 5. Acidic Workup (Pour into HCl) stir1->quench filter 6. Filter Crude Product quench->filter purify 7. Recrystallize (Ethanol) filter->purify product Pure Product purify->product

Caption: Workflow for the synthesis of the benchmark substrate.

Benchmarking Performance: The Asymmetric Michael Addition

To objectively compare catalyst performance, a standardized model reaction is essential. The Michael addition of a nucleophile to our benchmark substrate is an ideal choice, as it is a cornerstone C-C bond-forming reaction widely catalyzed by both organocatalysts and metal complexes.[5]

General Experimental Protocol for a Benchmark Michael Addition Reaction

This protocol outlines a general procedure that can be adapted to compare various catalysts. Here, we use dimethyl malonate as the model nucleophile.

  • Catalyst Preparation: Prepare stock solutions of the catalysts to be tested at a known concentration in the chosen reaction solvent.

  • Reaction Setup: To a vial, add 1-bromo-2-[(1E)-2-nitroethenyl]benzene (e.g., 0.1 mmol, 1.0 equiv).

  • Nucleophile Addition: Add dimethyl malonate (e.g., 0.2 mmol, 2.0 equiv).

  • Solvent and Internal Standard: Add the reaction solvent (e.g., 1.0 mL of Toluene or Dichloromethane) and an internal standard (e.g., dodecane, for GC/HPLC analysis).

  • Reaction Initiation: Add the desired amount of catalyst from the stock solution (e.g., 1-10 mol%).

  • Monitoring: Stir the reaction at a constant temperature (e.g., room temperature). Take aliquots at specific time intervals (e.g., 1, 2, 4, 8, 24 hours), quench with a small amount of acid (if necessary), filter through a silica plug, and analyze by GC or HPLC to determine conversion and/or enantiomeric excess.

Comparative Analysis of Catalytic Systems

The true utility of 1-bromo-2-[(1E)-2-nitroethenyl]benzene is demonstrated when comparing disparate catalytic systems under identical conditions. The high reactivity of the substrate often provides measurable conversions even for less active catalysts, enabling a broader and more informative comparison.

Below is a representative table summarizing hypothetical, yet plausible, data from benchmarking studies. This illustrates how data should be structured for clear comparison.

Table 1: Comparative Performance of Various Catalysts in the Michael Addition of Dimethyl Malonate to 1-bromo-2-[(1E)-2-nitroethenyl]benzene

Catalyst TypeCatalyst ExampleLoading (mol%)Temp (°C)Time (h)SolventConversion (%)ee (%)
Organocatalyst Proline Derivative102524CH₂Cl₂8592
Organocatalyst Thiourea Catalyst52512Toluene9597
Organocatalyst Chiral Amine102548CH₂Cl₂6075
Metal Complex Cu(II)-Box Complex2258THF>9995
Metal Complex Pd(II)-Phosphine1406Dioxane>99N/A
Non-Catalyzed None02572CH₂Cl₂<5N/A

This data is illustrative and serves as a template for reporting experimental results.

G cluster_logic Catalyst Comparison Logic Substrate Benchmark Substrate (1-bromo-2-nitroethenylbenzene) Reaction Standardized Reaction (e.g., Michael Addition) Substrate->Reaction Catalyst1 Catalyst A (e.g., Organocatalyst) Reaction->Catalyst1 Catalyst2 Catalyst B (e.g., Metal Complex) Reaction->Catalyst2 Catalyst3 Catalyst C (e.g., Biocatalyst) Reaction->Catalyst3 Data1 Performance Data A (Yield, ee%, Rate) Catalyst1->Data1 Data2 Performance Data B (Yield, ee%, Rate) Catalyst2->Data2 Data3 Performance Data C (Yield, ee%, Rate) Catalyst3->Data3 Comparison Objective Comparison & Ranking Data1->Comparison Data2->Comparison Data3->Comparison

Caption: Logical flow for comparative catalyst benchmarking.

Kinetic Analysis for Deeper Mechanistic Insight

Beyond simple endpoint analysis, a thorough kinetic study provides invaluable information about a catalyst's efficiency and mechanism.[6] Kinetic analysis helps quantify the effect of the catalyst on the reaction rate and allows for the determination of key performance metrics like Turnover Frequency (TOF).[6][7]

Protocol for Kinetic Experiment Setup
  • Establish Pseudo-First-Order Conditions: The reaction should be run with a large excess of one reactant (e.g., the nucleophile, >10 equivalents) so that its concentration remains effectively constant. The reaction rate will then be dependent only on the concentration of the limiting reagent (the nitrostyrene substrate).[8]

  • Prepare a Master Solution: In a thermostated vessel, prepare a solution containing the substrate, the excess nucleophile, the solvent, and an internal standard.

  • Initiate and Sample: At time t=0, add a precise amount of the catalyst to initiate the reaction. Immediately withdraw the first aliquot (the t=0 point).

  • Time-Course Monitoring: Continue to withdraw aliquots at regular intervals. Each aliquot should be immediately quenched (e.g., by adding a drop of acid or diluting into a different solvent) to stop the reaction.

  • Analysis: Analyze the quenched samples by a suitable chromatographic method (GC or HPLC) to determine the concentration of the substrate at each time point.

  • Data Processing: Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. For a pseudo-first-order reaction, this plot should be a straight line. The negative of the slope of this line gives the pseudo-first-order rate constant, k_obs_.

  • Determine True Rate Constant: The second-order rate constant can be determined by dividing k_obs_ by the concentration of the catalyst.

This quantitative approach allows for a much more granular and defensible comparison of catalytic efficiency than endpoint analysis alone.

Conclusion

The strategic choice of a benchmark substrate is fundamental to advancing the science of catalysis. 1-bromo-2-[(1E)-2-nitroethenyl]benzene offers a compelling combination of high reactivity, synthetic accessibility, and structural features that enable a rigorous and multifaceted evaluation of catalyst performance. By adopting this standardized substrate and employing the detailed protocols for comparative and kinetic analysis outlined in this guide, researchers can generate high-quality, reproducible data that will accelerate the discovery and development of next-generation catalysts.

References

  • Google. (2024). Current time information in Pasuruan, ID.
  • Vertex AI Search. (n.d.). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst.
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Nitrostyrene Synthesis: Maximizing Yields in Drug Discovery and Chemical Research.
  • Oxford Academic. (2026, February 2). Palladium-catalyzed transfer nitration using β-nitrostyrenes as organic nitro reagents. Chemistry Letters.
  • Semantic Scholar. (2024, May 10). Reaction of p-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst.
  • PMC. (n.d.). Chalcogen Bonding Catalysis of a Nitro‐Michael Reaction.
  • PMC. (n.d.). 1-Bromo-2-[(E)-2-nitroethenyl]benzene.
  • Sigma-Aldrich. (n.d.). 1-Bromo-2-nitrobenzene 98 577-19-5.
  • Wikipedia. (n.d.). β-Nitrostyrene.
  • Hanson. (2024, February 22). How Kinetic Analysis Sheds Light on Catalytic Reactions.
  • PMC. (n.d.). Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis.
  • The Chemistry of 1-Bromo-2-nitrobenzene: Synthesis and Applications. (2026, March 15).
  • PubMed. (2013, June 7). Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs.
  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
  • Organic Syntheses. (1928). m-BROMONITROBENZENE.
  • PubMed. (2011, December 1). 1-Bromo-2-[(E)-2-nitro-ethen-yl]benzene.
  • ResearchGate. (n.d.). Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)...
  • Semantic Scholar. (1980, April 8). The Kinetics of Some Industrial Heterogeneous Catalytic Reactions.
  • BenchChem. (n.d.). A Comparative Guide to the Kinetic Studies of Reactions Involving Substituted Bromo-Aminopyridines.
  • PubChem. (n.d.). 1-Bromo-2-nitrobenzene.

Sources

Safety Operating Guide

1-bromo-2-[(1E)-2-nitroethenyl]benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of reactive halogenated organics require a rigorous understanding of their physicochemical behavior. This guide provides drug development professionals and laboratory scientists with a comprehensive, self-validating protocol for the disposal and decontamination of 1-bromo-2-[(1E)-2-nitroethenyl]benzene (also known as trans-2-bromo- β -nitrostyrene).

By bridging mechanistic toxicology with stringent environmental compliance, this framework ensures operational safety and regulatory adherence.

Mechanistic Toxicology: The "Why" Behind the Hazard

To manage a chemical safely, one must understand its reactivity. 1-bromo-2-[(1E)-2-nitroethenyl]benzene is not merely a generic organic waste; it is a highly reactive Michael acceptor .

The strongly electron-withdrawing nitro group activates the adjacent alkene, making the β -carbon highly susceptible to nucleophilic attack. In biological systems, this compound readily alkylates thiol groups—such as those on cysteine residues in glutathione or protein disulfide isomerase . This rapid depletion of cellular antioxidants leads to severe oxidative stress, protein cross-linking, and underpins the chemical's classification as a potent skin sensitizer and respiratory irritant.

Furthermore, the presence of the covalently bound bromine atom dictates its environmental fate. Thermal destruction (incineration) of this compound yields corrosive hydrogen bromide (HBr) gas, necessitating strict segregation from standard organic waste.

Waste Profiling and Segregation Logic

Under the Resource Conservation and Recovery Act (RCRA) , this compound must be strictly managed as Halogenated Organic Waste . Mixing it with non-halogenated solvents is a severe compliance violation that bypasses critical environmental controls and drastically increases institutional disposal costs.

Table 1: Physicochemical Properties & Waste Implications

PropertyValueOperational Waste Implication
Chemical Name 1-bromo-2-[(1E)-2-nitroethenyl]benzeneMust be explicitly listed on waste manifests.
CAS Registry Number 155988-33-3Required for accurate EHS tracking.
Molecular Formula C 8​ H 6​ BrNO 2​ Bromine presence dictates the Halogenated waste stream.
Electrophilicity High (Michael Acceptor)Reacts with thiols; requires chemical quenching for spills.
Container Compatibility Glass or High-Density Polyethylene (HDPE)Prohibited: Galvanized steel (corrodes in presence of halogens) .
Waste Segregation Workflow

DisposalWorkflow Gen Waste Generation: 1-bromo-2-[(1E)-2-nitroethenyl]benzene State Physical State of Waste? Gen->State Solid Solid Waste (Contaminated PPE, Absorbents) State->Solid Solid Liquid Liquid Waste (Reaction Mother Liquors) State->Liquid Liquid/Solvent HaloWaste Halogenated Organic Waste (EPA RCRA Compliant) Solid->HaloWaste Direct to Solid Halogenated Bin HalogenCheck Contains >1% Halogens? Liquid->HalogenCheck HalogenCheck->HaloWaste Yes (Bromine Present) NonHalo Non-Halogenated Waste (PROHIBITED FOR THIS CHEMICAL) HalogenCheck->NonHalo No (Error) Incinerator High-Temperature Incineration (with Flue-Gas Desulfurization/HBr Scrubbers) HaloWaste->Incinerator

Figure 1: Logical workflow for the segregation and disposal of brominated nitrostyrene waste streams.

Operational Methodologies

The following protocols are designed as self-validating systems , ensuring that each step contains a built-in verification mechanism to confirm safety and compliance.

Methodology A: Routine Laboratory Disposal Protocol

Step 1: Container Selection and Verification

  • Action: Select a chemically compatible waste container, strictly utilizing amber glass or HDPE plastic.

  • Causality: Halogenated wastes can generate trace hydrobromic acid over time, which will rapidly corrode galvanized steel safety cans . Amber glass prevents UV-induced degradation of the nitrostyrene into more volatile byproducts.

  • Validation: Visually inspect the container material code (e.g., the "2" recycling triangle for HDPE) before adding waste.

Step 2: Segregation and Transfer

  • Action: Transfer the chemical (solid or dissolved in solvent) exclusively into the designated "Halogenated Organic Waste" container inside a certified fume hood.

  • Causality: High-temperature incinerators processing halogenated waste are equipped with specialized alkaline scrubbers to neutralize the corrosive HBr exhaust.

Step 3: Labeling and EHS Manifesting

  • Action: Immediately attach a hazardous waste tag. List "1-bromo-2-[(1E)-2-nitroethenyl]benzene" and the exact solvent composition.

  • Validation: Ensure the tag explicitly checks the "Halogenated" and "Toxic" hazard boxes. Do not use abbreviations (e.g., "Bromonitrostyrene"), as this violates RCRA nomenclature rules for waste transport.

Methodology B: Spill Response and Chemical Decontamination

Standard physical cleanup leaves microscopic hazardous residue. Because this chemical is a potent electrophile, surface decontamination requires a targeted chemical quench.

Step 1: Containment and Physical Removal

  • Action: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Cover the solid spill with an inert, damp absorbent (e.g., vermiculite) to prevent aerosolization of the reactive dust.

  • Action: Sweep the bulk material using non-sparking tools and place it into a solid halogenated waste container.

Step 2: Chemical Quenching (Nucleophilic Deactivation)

  • Action: Prepare a 5–10% aqueous solution of sodium bisulfite (NaHSO 3​ ). Apply this solution to the contaminated surface and allow it to sit for 10 minutes.

  • Causality: The bisulfite anion acts as a strong, safe nucleophile. It undergoes a rapid Michael addition to the nitroalkene double bond of the residual 1-bromo-2-[(1E)-2-nitroethenyl]benzene. This yields a water-soluble, non-electrophilic nitroalkane sulfonate adduct, effectively eliminating the chemical's toxicity.

  • Validation (Self-Validating Step): Nitrostyrenes typically impart a faint yellow tint to surfaces or wipes due to their extended conjugation. The successful bisulfite addition breaks this conjugation. The disappearance of the yellow tint on the final wipe visually validates the complete quenching of the electrophile.

Step 3: Final Wash and Disposal

  • Action: Wipe the neutralized surface with soapy water. Dispose of all absorbent materials, wipes, and contaminated gloves into the Solid Halogenated Waste stream.

References

  • Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase National Institutes of Health (NIH) / PubMed Central[Link]

  • Resource Conservation and Recovery Act (RCRA) Overview United States Environmental Protection Agency (EPA)[Link]

  • Management of Waste - Prudent Practices in the Laboratory National Research Council / NCBI Bookshelf[Link]

Personal protective equipment for handling 1-bromo-2-[(1E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical and operational guide for the safe handling, utilization, and disposal of 1-bromo-2-[(1E)-2-nitroethenyl]benzene (CAS: 65185-68-4), designed for researchers and drug development professionals.

Chemical Identity & Mechanistic Hazard Assessment

1-bromo-2-[(1E)-2-nitroethenyl]benzene (commonly referred to as trans-2-bromo- β -nitrostyrene) is a halogenated nitroalkene typically presenting as a moisture- and light-sensitive yellow powder [1].

To handle this compound safely, one must first understand the causality behind its reactivity. The compound is an archetypal Michael acceptor . The strong electron-withdrawing nature of the nitro group severely depletes electron density at the β -carbon of the alkene.

The Biological Consequence: If this dust contacts human tissue (inhalation, dermal contact, or ingestion), the highly electrophilic β -carbon undergoes rapid covalent binding (Michael addition) with biological nucleophiles—specifically the thiol (-SH) groups of cysteine and the primary amines (-NH2) of lysine in cellular proteins [2]. This irreversible protein modification acts as a Molecular Initiating Event (MIE) that triggers cellular damage, acute oral toxicity (GHS H302), and severe sensitization.

ToxicityMechanism N1 1-bromo-2-[(1E)-2-nitroethenyl]benzene (Electrophilic β-Nitrostyrene) N2 Exposure Route (Dermal / Inhalation) N1->N2 N3 Biological Nucleophiles (Protein Cysteine/Lysine) N2->N3 Contact N4 Covalent Adduct Formation (Michael Addition) N3->N4 N5 Adverse Outcome (Toxicity / Sensitization) N4->N5

Mechanism of toxicity via Michael addition of the nitroalkene to biological nucleophiles.

Personal Protective Equipment (PPE) Matrix

Because the primary hazard stems from its electrophilic reactivity with biological tissues, standard laboratory PPE must be upgraded to prevent any micro-dust exposure.

Protection AreaRecommended EquipmentMechanistic Justification
Hands/Skin Double-layered Nitrile Gloves (min 8 mil thickness)Prevents dermal Michael addition. Note: If handling the compound dissolved in DMF or DMSO, switch the outer glove to Butyl Rubber, as nitrile rapidly degrades in these solvents.
Eyes/Face Chemical Splash Goggles & Face ShieldProtects corneal proteins from irreversible cross-linking by airborne reactive dust. Standard safety glasses are insufficient.
Respiratory Chemical Fume Hood (Face velocity >100 fpm)Prevents inhalation of the highly electrophilic yellow powder. If a hood is unavailable, an N95/P100 particulate respirator is mandatory.
Body Flame-retardant Lab Coat (fully buttoned)Shields underlying clothing from powder accumulation and light-sensitive degradation products.

Operational Plan: Step-by-Step Handling Protocol

The compound's physical state (a fine powder) combined with its sensitivity to moisture and light requires a highly controlled handling environment. The following protocol is a self-validating system designed to minimize static dispersion and atmospheric degradation.

Step 1: Pre-Operation Validation

  • Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm).

  • Clear the workspace of any strong oxidizing agents or strong bases, which are incompatible with nitrostyrenes.

Step 2: Anti-Static Weighing

  • Use an anti-static weighing boat and a static-dissipative PTFE-coated spatula. β -nitrostyrenes often carry static charges that cause the yellow powder to repel and become airborne when manipulated with standard metal spatulas.

  • Weigh the material strictly inside the fume hood using a draft shield to prevent balance fluctuations.

Step 3: Enclosed Transfer & Reaction Setup

  • Transfer the pre-weighed powder directly into a dry reaction flask equipped with a rubber septum.

  • Atmospheric Control: Purge the flask with an inert gas (Nitrogen or Argon). The compound is sensitive to moisture and will slowly hydrolyze in ambient humidity.

  • Light Protection: Wrap the reaction flask in aluminum foil. β -nitrostyrenes are susceptible to photoisomerization (trans to cis conversion) and degradation under prolonged exposure to ambient laboratory lighting.

HandlingWorkflow Step1 1. Fume Hood Setup Verify airflow & clear workspace Step2 2. PPE Donning Double nitrile gloves, goggles, lab coat Step1->Step2 Step3 3. Material Weighing Use anti-static tools, minimize dust Step2->Step3 Step4 4. Enclosed Transfer Inert atmosphere (N2/Ar) & Light protection Step3->Step4 Step5 5. Decontamination Quench surfaces with sodium bisulfite Step4->Step5

Step-by-step operational workflow for the safe handling and decontamination of the compound.

Emergency Response & Disposal Plan

Standard sweeping or washing with water is insufficient and dangerous for reactive Michael acceptors.

Spill Cleanup & Surface Decontamination:

  • Do not dry sweep. Dry sweeping will aerosolize the toxic powder.

  • Quenching: Because the compound is an active electrophile, it must be chemically deactivated. Spray the spill area with a mild nucleophilic solution—such as 5–10% aqueous sodium bisulfite (NaHSO₃) or a dilute thiol-based neutralizing solution. The bisulfite will undergo a rapid conjugate addition with the nitroalkene, converting the hazardous electrophile into a benign, water-soluble sulfonate adduct.

  • Absorb the quenched liquid with inert absorbent pads and place them in a sealed, labeled hazardous waste container.

Waste Segregation:

  • Unreacted material and contaminated PPE must be disposed of in a dedicated Halogenated Organic Waste container due to the presence of the bromine atom on the benzene ring.

  • Ensure the waste container is kept tightly sealed and stored away from direct light and moisture until collected by environmental health and safety (EHS) personnel.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5383480, trans-2-Bromo-beta-nitrostyrene." PubChem,[Link].

  • Schwöbel, Johannes A. H., et al. "Development of a Fragment-Based in Silico Profiler for Michael Addition Thiol Reactivity." Chemical Research in Toxicology, vol. 29, no. 4, 2016, pp. 676-690. ACS Publications,[Link].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.